2,2-Dimethylheptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-7-9(2,3)8(10)11/h4-7H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMMWOSHHVOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430943 | |
| Record name | 2,2-dimethylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14250-73-8 | |
| Record name | 2,2-dimethylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 2,2-Dimethylheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,2-Dimethylheptanoic acid (CAS No: 14250-73-8). The information is compiled from various scientific databases and presented in a structured format to facilitate its use in research and development. This document includes a summary of quantitative data, detailed descriptions of general experimental protocols for determining key properties, and visualizations of relevant metabolic pathways and experimental workflows.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2][3] |
| Boiling Point | 150 °C | [1][2] |
| Melting Point | -62 °C | [1][2] |
| Density | 0.891 g/cm³ at 20 °C | [1][2] |
| Physical State | Oily liquid at room temperature | [1][2] |
| Appearance and Odor | Colorless liquid with a strong odor | [1][2] |
| logP (Computed) | 3.2 | [3] |
| pKa (Experimental) | Data not available | |
| Solubility | Data not available for specific solvents |
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and precise method for determining the acid dissociation constant (pKa) of a substance.[4][5]
Principle: The pKa is the pH at which the acid is 50% dissociated. This point can be determined by monitoring the pH of a solution of the acid as a standardized base is incrementally added. The equivalence point, where the moles of added base equal the initial moles of the acid, is identified by the steepest point of the titration curve (pH vs. volume of titrant). The pKa can then be calculated from the pH at the half-equivalence point.
Apparatus and Reagents:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beakers
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
This compound sample, accurately weighed
-
Solvent (e.g., deionized water, or a co-solvent system like water/ethanol for sparingly soluble acids)
-
Buffer solutions for pH meter calibration
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH of the solution. Add the NaOH solution in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence point where the pH changes more rapidly.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the inflection point of this curve. The volume of NaOH at the half-equivalence point corresponds to the pH that is equal to the pKa of the acid. A more accurate determination of the equivalence point can be achieved by plotting the first or second derivative of the titration curve.
Determination of Solubility
The solubility of a fatty acid like this compound can be determined in various solvents using the shake-flask method, which is a standard technique for assessing the equilibrium solubility of a compound.[6][7]
Principle: A surplus of the solute (this compound) is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured by a suitable analytical method.
Apparatus and Reagents:
-
Shaking incubator or a constant temperature water bath with a shaker
-
Vials or flasks with tight-fitting caps
-
Centrifuge
-
Analytical balance
-
This compound
-
Solvents of interest (e.g., water, ethanol, chloroform)
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC) after derivatization, or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solute settle. If necessary, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical method like GC or HPLC.
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
Visualizations
Experimental Workflow for pKa Determination
The following diagram illustrates the general workflow for determining the pKa of a carboxylic acid using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
General Metabolic Pathway for Branched-Chain Fatty Acids
This compound is a branched-chain fatty acid. The metabolism of such fatty acids can be complex. While a specific pathway for this compound is not detailed in the literature, it is of interest in anaplerotic therapy, which aims to replenish intermediates of the citric acid cycle.[8] The diagram below illustrates a generalized catabolic pathway for branched-chain fatty acids.
Caption: Generalized catabolism of branched-chain fatty acids.
References
- 1. This compound | 14250-73-8 | PAA25073 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. potentiometric titration method: Topics by Science.gov [science.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. byjus.com [byjus.com]
- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 8. This compound|CAS 14250-73-8|Supplier [benchchem.com]
Structure and chemical formula of 2,2-Dimethylheptanoic acid.
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,2-Dimethylheptanoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Formula
This compound is a saturated fatty acid characterized by a seven-carbon chain (heptanoic acid) with two methyl groups attached to the alpha-carbon (carbon-2). This substitution pattern classifies it as an α,α-disubstituted carboxylic acid.
Chemical Formula: C₉H₁₈O₂[1][2]
IUPAC Name: this compound[2]
SMILES Notation: CCCCCC(C)(C)C(=O)O[2][3]
Molecular Structure:
Figure 1: 2D Structure of this compound
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Appearance | Colorless, oily liquid with a strong odor | [1] |
| Boiling Point | 150°C | [1] |
| Melting Point | -62°C | [1] |
| Density | 0.891 g/cm³ at 20°C | [1] |
| Refractive Index | 1.468 at 20°C | [1] |
Experimental Protocols
While general synthetic methods like the hydrogenation of fatty acids or glycerol are known, a more specific and reproducible laboratory-scale synthesis is often required.[1] Below are detailed protocols for two potential synthetic routes.
Synthesis via Grignard Carbonation (Adapted Protocol)
This method involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide to form the carboxylate, which is then protonated to yield the carboxylic acid.
Reaction Scheme:
Figure 2: Grignard Synthesis Workflow
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 1.22 g | 50 mmol |
| 1-bromo-2,2-dimethylhexane | 193.14 | 7.73 g | 40 mmol |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - |
| Iodine | 253.81 | 1-2 small crystals | - |
| Dry Ice (Solid CO₂) | 44.01 | ~50 g | - |
| 6 M Hydrochloric Acid | 36.46 | ~50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | ~100 mL | - |
| Brine (Saturated NaCl Solution) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Initiation of Grignard Reaction: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place the magnesium turnings and a small crystal of iodine.
-
Formation of Grignard Reagent: Dissolve 1-bromo-2,2-dimethylhexane in 40 mL of anhydrous diethyl ether and add it to the dropping funnel. Add approximately 5 mL of this solution to the magnesium turnings. The reaction is initiated as indicated by the disappearance of the iodine color and the solution becoming cloudy with gentle bubbling. If necessary, gently warm the flask with a heat gun to initiate the reaction. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes.
-
Carbonation: Cool the Grignard reagent in an ice-water bath. In a separate beaker, crush approximately 50 g of dry ice and cautiously add it in small portions to the stirred Grignard solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
-
Acidic Workup: Slowly and cautiously add 50 mL of 6 M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
Synthesis via Malonic Ester Alkylation
An alternative approach is the malonic ester synthesis, which is a versatile method for preparing substituted carboxylic acids.
General Workflow:
Figure 3: Malonic Ester Synthesis Pathway
Procedure Outline:
-
First Alkylation: Diethyl malonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate is then reacted with a primary alkyl halide (e.g., 1-bromopentane) in an Sₙ2 reaction.
-
Second and Third Alkylations: The resulting mono-alkylated malonic ester is then subjected to two sequential deprotonation and alkylation steps using methyl iodide to introduce the two methyl groups at the alpha-position.
-
Hydrolysis and Decarboxylation: The resulting trisubstituted malonic ester is hydrolyzed with aqueous acid or base, followed by heating. This process cleaves the ester groups to form a β-dicarboxylic acid, which readily decarboxylates upon heating to yield the final this compound.
This guide provides a foundational understanding of this compound for its application in scientific research and development. The provided protocols offer robust starting points for its synthesis, enabling further investigation into its properties and potential applications.
References
A Technical Guide to the Organic Solvent Solubility of 2,2-Dimethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dimethylheptanoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the qualitative solubility profile, the underlying principles governing solubility, and detailed experimental protocols for determining precise solubility in a laboratory setting.
Introduction to this compound
This compound is a branched-chain carboxylic acid with the molecular formula C9H18O2.[1][2][3] Its structure, featuring a carboxylic acid functional group and a significant nonpolar alkyl chain, dictates its solubility behavior. The presence of the polar carboxyl group allows for hydrogen bonding, while the bulky hydrocarbon tail influences its interaction with nonpolar solvents. Carboxylic acids are generally soluble in less polar solvents such as ether and alcohol.[4]
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.[5] Polar solvents will interact favorably with the carboxylic acid group, while nonpolar solvents will readily dissolve the long alkyl chain.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily solvating the carboxylic acid group. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group in these solvents can act as a hydrogen bond acceptor for the acidic proton of the carboxylic acid. |
| Nonpolar | Hexane, Toluene | Moderate to High | The long, nonpolar heptyl chain of this compound will have strong van der Waals interactions with nonpolar solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents are of intermediate polarity and can effectively solvate both the polar and nonpolar portions of the molecule. |
Factors Influencing Solubility
The solubility of carboxylic acids is a balance between the polarity of the carboxyl group and the non-polarity of the hydrocarbon chain.
-
Chain Length: As the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, generally leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[6][7]
-
Branching: The branching in this compound can influence its crystal lattice energy. Highly branched structures may have lower melting points and can be more soluble than their straight-chain isomers.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.
-
Presence of Water: The presence of even small amounts of water in an organic solvent can significantly increase the solubility of carboxylic acids due to enhanced hydrogen bonding.[8][9][10]
Experimental Determination of Solubility
To obtain precise quantitative solubility data, experimental determination is necessary. The following section outlines a standard protocol for this purpose.
Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
Detailed Experimental Protocol
This protocol describes the isothermal equilibrium method, a common technique for determining the solubility of a solid compound in a solvent.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification, or titration apparatus.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. To prevent precipitation, immediately dilute the aliquot gravimetrically or volumetrically with a known amount of the solvent.
-
Quantification: Analyze the diluted samples using a validated analytical method such as HPLC, GC, or titration to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the concentration of the solute in the saturated solution. Express the results in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It is based on the idea that substances with similar intermolecular forces will be miscible or soluble in one another.
Caption: Intermolecular forces driving the "like dissolves like" principle.
Conclusion
References
- 1. This compound | 14250-73-8 | PAA25073 [biosynth.com]
- 2. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medical.mu.edu.iq [medical.mu.edu.iq]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
Spectroscopic Analysis of 2,2-Dimethylheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2-Dimethylheptanoic Acid (C₉H₁₈O₂; Molar Mass: 158.24 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is a prediction based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with comparative analysis to its structural isomers. This document is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass apectrometry of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~1.55 | Triplet | 2H | -CH₂- (C3) |
| ~1.25 - 1.35 | Multiplet | 4H | -CH₂- (C4, C5) |
| ~1.20 | Singlet | 6H | -C(CH₃)₂ |
| ~0.88 | Triplet | 3H | -CH₃ (C7) |
Predictions are based on typical chemical shifts for carboxylic acids and analysis of similar structures.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~180 - 185 | -COOH (C1) |
| ~45 - 50 | -C(CH₃)₂ (C2) |
| ~35 - 40 | -CH₂- (C3) |
| ~30 - 35 | -CH₂- (C5) |
| ~25 - 30 | -CH₂- (C4) |
| ~20 - 25 | -C(CH₃)₂ |
| ~14 | -CH₃ (C7) |
Predictions are based on established ranges for carboxylic acids and related aliphatic compounds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2960 - 2850 | Strong | C-H stretch (Aliphatic) |
| 1710 - 1690 | Strong | C=O stretch (Carboxylic Acid) |
| ~1470 and ~1380 | Medium | C-H bend (Aliphatic) |
| 1320 - 1210 | Medium | C-O stretch |
| 950 - 910 | Medium, Broad | O-H bend |
These predictions are based on characteristic infrared absorption frequencies for carboxylic acids.[1][2][3][4][5][6][7][8]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 141 | [M - OH]⁺ |
| 113 | [M - COOH]⁺ |
| 87 | McLafferty Rearrangement Product |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Fragmentation patterns are predicted based on common fragmentation pathways for carboxylic acids.[7][8][9][10][11][12]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a carboxylic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical spectral width: 0-200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the salt plates or solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans for a high-quality spectrum.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion. For GC-MS, a derivatization step (e.g., silylation) may be necessary to increase the volatility of the carboxylic acid.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of an organic compound.
Predicted NMR Structural Correlations for this compound
Caption: Predicted ¹H and ¹³C NMR signal correlations for this compound.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
References
- 1. 2,2-DIMETHYLHEXANOIC ACID(813-72-9) 1H NMR spectrum [chemicalbook.com]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. acdlabs.com [acdlabs.com]
- 4. youtube.com [youtube.com]
- 5. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 6. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. PubChemLite - this compound (C9H18O2) [pubchemlite.lcsb.uni.lu]
- 11. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 12. scs.illinois.edu [scs.illinois.edu]
Potential Therapeutic Applications of 2,2-Dimethylheptanoic Acid: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylheptanoic acid, a branched-chain fatty acid (BCFA), is a structurally intriguing molecule with largely unexplored therapeutic potential. While direct pharmacological data on this compound remains scarce, its close structural relationship to key components of clinically significant lipid-modifying agents suggests its promise in the realm of metabolic diseases. This technical guide synthesizes the current, albeit indirect, evidence for the potential therapeutic applications of this compound, drawing parallels from the broader class of BCFAs and the established pharmacology of its derivatives. We provide a comprehensive overview of its physicochemical properties, hypothesize its mechanism of action based on related compounds, and present detailed experimental protocols to facilitate further investigation into its therapeutic utility. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this and other novel BCFAs.
Introduction
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, including anti-inflammatory, immune-modulatory, and metabolic-regulating properties. This compound belongs to this class of lipids, yet it remains a poorly characterized molecule in the scientific literature. The primary impetus for investigating its therapeutic potential stems from the fact that a derivative, 7-bromo-2,2-dimethylheptanoic acid ethyl ester, is a crucial intermediate in the synthesis of bempedoic acid. Bempedoic acid is a clinically approved lipid-lowering agent that targets two key enzymes in metabolic regulation: ATP-citrate lyase (ACL) and AMP-activated protein kinase (AMPK). This connection provides a strong rationale for exploring whether this compound itself possesses intrinsic activity towards these or other therapeutic targets.
This whitepaper will delve into the known characteristics of this compound, build a scientific case for its potential therapeutic applications, and provide the necessary technical guidance for its further study.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.24 g/mol | |
| CAS Number | 14250-73-8 | |
| Appearance | Oily liquid | [2] |
| Boiling Point | 150°C | [2] |
| Melting Point | -62°C | [2] |
| Density | 0.891 g/cm³ at 20°C | [2] |
| IUPAC Name | This compound | [1] |
Hypothesized Therapeutic Applications and Mechanisms of Action
While direct experimental evidence is pending, we can hypothesize the potential therapeutic applications of this compound based on the known activities of BCFAs and the targets of its derivative, bempedoic acid.
Metabolic Disorders: Hyperlipidemia and Type 2 Diabetes
The most compelling hypothesized application of this compound is in the treatment of metabolic disorders. This is predicated on the mechanism of action of bempedoic acid, which is synthesized from a derivative of this compound.[3] Bempedoic acid is a prodrug that is activated in the liver to its coenzyme A derivative, which then inhibits ATP-citrate lyase (ACLY) and activates AMP-activated protein kinase (AMPK).[4]
-
ATP-Citrate Lyase (ACL) Inhibition: ACL is a crucial enzyme in the de novo synthesis of fatty acids and cholesterol.[5] By inhibiting ACL, the production of these lipids can be reduced, leading to lower levels of LDL cholesterol. It is plausible that this compound, or a metabolite thereof, could exhibit inhibitory activity against ACL.
-
AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a master regulator of cellular energy homeostasis.[6] Its activation stimulates fatty acid oxidation and glucose uptake while inhibiting cholesterol and fatty acid synthesis.[7] Activation of AMPK is a key mechanism for the therapeutic effects of several anti-diabetic drugs. The structural similarity to a precursor of an AMPK activator suggests that this compound may also modulate this pathway.
The following diagram illustrates the hypothesized signaling pathway for the metabolic effects of this compound.
Caption: Hypothesized mechanism of this compound in metabolic regulation.
Inflammation and Immune Modulation
As a BCFA, this compound may possess anti-inflammatory and immune-modulatory properties. Studies on other BCFAs have shown that they can suppress the expression of pro-inflammatory genes and modulate immune cell responses. This suggests a potential application for this compound in chronic inflammatory conditions.
Proposed Experimental Protocols
To validate the hypothesized therapeutic applications of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are adapted from established methodologies for similar compounds.
In Vitro Enzyme Inhibition and Activation Assays
This protocol is adapted from a coupled-enzyme assay using malate dehydrogenase (MDH).[2]
Materials:
-
Recombinant human ACLY
-
Malate Dehydrogenase (MDH)
-
ATP, Coenzyme A (CoA), Citrate, NADH
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, ATP, CoA, citrate, NADH, and MDH.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding ACLY to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to ACLY activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Experimental workflow for the in vitro ACL inhibition assay.
This protocol is based on a radioactive filter binding assay.[6]
Materials:
-
Active AMPK enzyme complex
-
SAMS peptide (AMPK substrate)
-
[γ-³²P]ATP
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.02% Brij-35)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a reaction tube, combine kinase assay buffer, SAMS peptide, and serial dilutions of this compound.
-
Add the AMPK enzyme to the tubes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter. The amount of incorporated ³²P is proportional to AMPK activity.
-
Calculate the fold activation compared to the vehicle control.
Caption: Experimental workflow for the in vitro AMPK activation assay.
Cell-Based Assays
This protocol describes the treatment of pre-adipocytes to assess the effect of this compound on differentiation and lipid accumulation.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS) and Calf Serum (CS)
-
Insulin, Dexamethasone, IBMX (differentiation cocktail)
-
This compound
-
Oil Red O stain
-
Microscope
Procedure:
-
Culture 3T3-L1 pre-adipocytes to confluence.
-
Induce differentiation by treating the cells with a differentiation cocktail (DMEM with 10% FBS, insulin, dexamethasone, and IBMX) in the presence of various concentrations of this compound or vehicle control.
-
After 2 days, change the medium to DMEM with 10% FBS and insulin, with the respective concentrations of this compound.
-
After another 2 days, switch to DMEM with 10% CS and continue treatment with this compound for an additional 4-6 days, replacing the medium every 2 days.
-
At the end of the differentiation period, fix the cells and stain with Oil Red O to visualize lipid droplets.
-
Quantify lipid accumulation by eluting the stain and measuring its absorbance or by image analysis.
This protocol assesses the anti-inflammatory potential of this compound in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess reagent.
-
Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory mediators.
Summary and Future Directions
This compound represents a promising yet understudied molecule with therapeutic potential, particularly in the areas of metabolic and inflammatory diseases. Its structural relationship to the precursor of bempedoic acid provides a strong rationale for investigating its effects on ACL and AMPK. Furthermore, its classification as a BCFA suggests potential anti-inflammatory and immune-modulatory activities.
The experimental protocols detailed in this guide provide a roadmap for researchers to systematically evaluate the therapeutic potential of this compound. Future research should focus on:
-
In-depth in vitro profiling: Elucidating the precise molecular targets and mechanisms of action.
-
Structure-activity relationship studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Preclinical in vivo studies: Evaluating the efficacy and safety in animal models of hyperlipidemia, diabetes, and inflammatory diseases.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel treatments for a range of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 4. Bempedoic Acid | C19H36O5 | CID 10472693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iris.cnr.it [iris.cnr.it]
2,2-Dimethylheptanoic Acid as a Metabolic Intermediate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylheptanoic acid is a medium branched-chain fatty acid (MBCFA) with the chemical formula C9H18O2.[1][2][3] While its industrial applications include use in lubricating oils and as an antioxidant, it is of growing interest to the scientific community for its potential role as a metabolic intermediate, particularly as an anaplerotic agent in the context of certain metabolic disorders.[3] This technical guide provides an in-depth overview of the current understanding of this compound's metabolic role, focusing on its hypothesized pathway, key experimental protocols for its study, and the analytical methods for its quantification.
The primary interest in this compound and other MBCFAs stems from their potential to serve as an alternative energy source in conditions where the metabolism of straight-chain fatty acids is impaired, such as in Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. The core hypothesis is that the branched structure of these fatty acids allows them to be metabolized in a manner that bypasses the deficient enzyme, thereby replenishing the intermediates of the Krebs cycle (anaplerosis) and supporting cellular energy production.
Hypothesized Metabolic Pathway
Direct and complete metabolic studies on this compound are limited. However, based on the understanding of the metabolism of other branched-chain fatty acids, a hypothesized metabolic pathway can be proposed. The presence of two methyl groups on the alpha-carbon (C2) prevents direct beta-oxidation. Therefore, an initial alpha-oxidation step is unlikely. Instead, it is postulated that this compound undergoes omega-oxidation followed by subsequent beta-oxidation from the omega-end. This pathway would ultimately yield succinyl-CoA, a key intermediate of the Krebs cycle, thus exerting an anaplerotic effect.
Quantitative Data
At present, there is a notable lack of publicly available quantitative data specifically for this compound as a metabolic intermediate. To facilitate future research and data comparison, the following tables are provided as templates for the systematic recording of experimental findings.
Table 1: Concentration of this compound in Biological Matrices
| Biological Matrix | Condition | Concentration (µM) | Method of Quantification | Reference |
| Plasma | Healthy Control | Data not available | GC-MS / LC-MS/MS | |
| Plasma | MCAD Deficiency | Data not available | GC-MS / LC-MS/MS | |
| Tissue (e.g., Liver) | Healthy Control | Data not available | GC-MS / LC-MS/MS | |
| Tissue (e.g., Liver) | MCAD Deficiency | Data not available | GC-MS / LC-MS/MS |
Table 2: Enzyme Kinetic Parameters for 2,2-Dimethylheptanoyl-CoA
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |
| Enzyme Name | 2,2-Dimethylheptanoyl-CoA | Data not available | Data not available | Data not available |
Table 3: Effect of this compound on Krebs Cycle Intermediates
| Cell Type/Tissue | Treatment | Succinyl-CoA (fold change) | Citrate (fold change) | Malate (fold change) | Reference |
| Fibroblasts (Control) | 2,2-DMHA (concentration, time) | Data not available | Data not available | Data not available | |
| Fibroblasts (MCAD def.) | 2,2-DMHA (concentration, time) | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail key experimental protocols that are central to investigating the metabolic effects of this compound.
Cellular Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, providing a real-time indicator of mitochondrial respiration and metabolic activity.
Principle: An oxygen-sensitive fluorescent probe is used to measure the concentration of dissolved oxygen in the medium surrounding cultured cells. As cells respire, they consume oxygen, leading to a decrease in oxygen concentration, which is detected as a change in fluorescence.
Materials:
-
96-well microplate suitable for fluorescence measurements
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
This compound stock solution
-
Extracellular Oxygen Consumption Assay Kit (e.g., Abcam ab197243)
-
Culture medium
-
Assay medium (e.g., substrate-free DMEM)
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired duration.
-
Probe Loading: Prepare the oxygen-sensitive probe according to the manufacturer's instructions and add it to each well.
-
Assay Measurement: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence signal kinetically over time.
-
Mitochondrial Stress Test (Optional): After establishing a baseline OCR, sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function (e.g., basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
Data Analysis: Calculate the oxygen consumption rate from the slope of the fluorescence versus time curve. Normalize the OCR data to cell number or protein content.
Analysis of Mitochondrial Protein Succinylation
This protocol describes the use of immunofluorescence to visualize and quantify the levels of lysine succinylation on mitochondrial proteins, which serves as a surrogate marker for the intramitochondrial concentration of succinyl-CoA.
Principle: Cells are fixed, permeabilized, and then incubated with a primary antibody that specifically recognizes succinylated lysine residues. A fluorescently labeled secondary antibody is then used to detect the primary antibody. Co-staining with a mitochondrial marker allows for the specific analysis of succinylation within the mitochondria.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-succinyllysine antibody
-
Primary antibody: Mitochondrial marker antibody (e.g., anti-TOM20, anti-HSP60)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a mixture of anti-succinyllysine and a mitochondrial marker antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the co-localization and intensity of the succinyllysine signal within the mitochondria using image analysis software.
Quantification of this compound by GC-MS or LC-MS/MS
Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and metabolic studies. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.
Principle: The fatty acid is first extracted from the biological matrix. For GC-MS analysis, it is typically derivatized to increase its volatility. The sample is then separated by chromatography and detected by mass spectrometry, which provides high selectivity and sensitivity.
General Procedure (to be adapted for specific matrix):
-
Sample Preparation:
-
Thaw the sample (e.g., plasma, tissue homogenate) on ice.
-
Add an internal standard (e.g., a deuterated analog of this compound).
-
Perform protein precipitation with a solvent like acetonitrile.
-
Extract the fatty acid using a liquid-liquid extraction (e.g., with hexane or ethyl acetate) or solid-phase extraction.
-
-
Derivatization (for GC-MS):
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile silyl ester.
-
-
Instrumental Analysis:
-
Inject the derivatized (GC-MS) or underivatized (LC-MS/MS) sample into the chromatograph.
-
Separate the analyte from other matrix components on an appropriate column.
-
Detect and quantify the analyte using mass spectrometry, typically in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Logical Relationships and Signaling Pathways
The administration of this compound is hypothesized to initiate a cascade of metabolic events that can be monitored through various experimental readouts. The following diagram illustrates the logical flow from the introduction of the compound to the expected cellular outcomes.
References
An In-Depth Technical Guide on 2,2-Dimethylheptanoic Acid: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge regarding 2,2-dimethylheptanoic acid, a nine-carbon branched-chain fatty acid. The document meticulously explores the available scientific literature for information on its discovery, synthesis, and natural occurrence. Despite a thorough investigation, specific details regarding its initial synthesis and characterization, as well as confirmed natural sources, remain elusive. This guide summarizes the existing chemical and physical data, outlines general synthetic approaches applicable to its structure, and details analytical methodologies for the broader class of branched-chain fatty acids. The absence of concrete evidence for its natural occurrence is a significant finding of this report.
Introduction
This compound (CAS No. 14250-73-8) is a saturated fatty acid with the molecular formula C₉H₁₈O₂.[1][2] Its structure features a heptanoic acid backbone with two methyl groups attached to the alpha-carbon (C2). This alpha,alpha-disubstitution results in a sterically hindered carboxylic acid with unique chemical properties. While branched-chain fatty acids (BCFAs) are known to be present in various natural sources, including bacteria, plants, and animals, the specific natural occurrence of this compound is not well-documented in the scientific literature. This guide aims to collate and present the available technical information on this compound, highlighting the current gaps in our understanding of its origins and biological significance.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| CAS Number | 14250-73-8 | [1][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Strong | [1] |
| Boiling Point | 150 °C | [1] |
| Melting Point | -62 °C | [1] |
| Density | 0.891 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.468 at 20 °C | [1] |
Discovery and Synthesis
Historical Context and Discovery
A comprehensive search of the scientific literature, including historical chemical journals and databases, did not yield a specific publication detailing the first synthesis and characterization of this compound. While the synthesis of a related compound, 7-bromo-2,2-dimethylheptanoic acid ethyl ester, is described in a patent as an intermediate for the synthesis of Bempedoic acid, the discovery of the parent compound is not referenced.[4] The synthesis of sterically hindered α,α-disubstituted carboxylic acids has been a topic of interest in organic chemistry for many years, but a foundational paper on this specific molecule could not be identified.
Potential Synthetic Protocols
Given the lack of a specific detailed protocol, a plausible synthetic route for this compound can be inferred from general methods for the synthesis of α,α-disubstituted carboxylic acids. One of the most common and effective methods is the carboxylation of a Grignard reagent.
3.2.1. Carboxylation of a Grignard Reagent
This method involves the reaction of a Grignard reagent, formed from a suitable alkyl halide, with carbon dioxide. For the synthesis of this compound, the starting material would be 2-bromo-2-methylheptane.
Experimental Workflow:
Caption: Synthesis of this compound via Grignard Carboxylation.
Detailed Methodology:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are added. A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromo-2-methylheptane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Carboxylation: The solution of the Grignard reagent is cooled in an ice-salt bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured onto crushed dry ice. This results in the formation of the magnesium salt of the carboxylic acid.
-
Acidification and Isolation: The reaction mixture is then treated with a cold aqueous acid solution (e.g., 10% HCl or H₂SO₄) to protonate the carboxylate salt. The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by distillation or chromatography.
Natural Occurrence
Despite extensive searches of scientific databases, there is currently no specific, credible evidence of the natural occurrence of this compound in any plant, animal, or microorganism. While branched-chain fatty acids are common in nature, the 2,2-dimethyl substitution pattern is less frequently reported than iso- and anteiso-branched chains.
It is plausible that this compound could exist as a minor, yet-to-be-identified component in complex lipid mixtures of some organisms. The analytical methods required for its definitive identification in a complex biological matrix would need to be highly sensitive and specific.
Analytical Methodologies for Detection and Characterization
The analysis of branched-chain fatty acids like this compound in biological samples typically requires sophisticated analytical techniques due to their structural similarity to other fatty acids. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful method for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
5.1.1. Sample Preparation and Derivatization
Free fatty acids are not sufficiently volatile for direct GC analysis and must be derivatized to more volatile esters, typically methyl esters (Fatty Acid Methyl Esters, FAMEs).
Experimental Workflow for FAMEs Preparation:
References
- 1. This compound | 14250-73-8 | PAA25073 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2,2-Dimethylheptanoic Acid from Ethyl Isobutyrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,2-dimethylheptanoic acid, a valuable building block in pharmaceutical and chemical synthesis. The synthesis commences from the readily available starting material, ethyl isobutyrate, and proceeds through a two-step sequence involving an initial alkylation followed by hydrolysis.
Synthetic Strategy Overview
The synthesis of this compound from ethyl isobutyrate is achieved in two primary synthetic operations:
-
Alkylation: The first step involves the formation of the enolate of ethyl isobutyrate using a strong, non-nucleophilic base, followed by an S(_N)2 reaction with a suitable five-carbon alkyl halide, such as 1-bromopentane. This step introduces the pentyl group at the (\alpha)-position of the ester.
-
Hydrolysis: The subsequent step is the saponification of the resulting ethyl 2,2-dimethylheptanoate to the corresponding carboxylate salt, followed by acidification to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,2-Dimethylheptanoate via Alkylation
This protocol is adapted from established procedures for the alkylation of ethyl isobutyrate and its analogs. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is crucial for the efficient and quantitative formation of the ester enolate.
Materials:
-
Ethyl isobutyrate
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
1-Bromopentane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
LDA Preparation (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 30 minutes to form the LDA solution.
-
Enolate Formation: Add ethyl isobutyrate (1.0 eq.) dropwise to the freshly prepared LDA solution at -78 °C. The solution is typically stirred for 1-2 hours at this temperature to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add 1-bromopentane (1.1 eq.) dropwise, ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for several hours and then gradually warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO(_3) solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude ethyl 2,2-dimethylheptanoate can be purified by vacuum distillation.
Step 2: Hydrolysis of Ethyl 2,2-Dimethylheptanoate to this compound
The hydrolysis of the sterically hindered ethyl 2,2-dimethylheptanoate can be challenging under standard conditions. The following protocol utilizes conditions suitable for the saponification of hindered esters.
Materials:
-
Ethyl 2,2-dimethylheptanoate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification: In a round-bottom flask, dissolve ethyl 2,2-dimethylheptanoate (1.0 eq.) in ethanol or a mixture of methanol and dichloromethane (1:9). Add a solution of potassium hydroxide or sodium hydroxide (3-5 eq.) in water.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to steric hindrance, the reaction may require prolonged heating (several hours to overnight). For particularly hindered esters, conducting the reaction in a non-aqueous medium like NaOH in MeOH/CH(_2)Cl(_2) (1:9) at room temperature can be more effective.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator. Add water to dissolve the resulting carboxylate salt. Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO(_4) or Na(_2)SO(_4). Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization if necessary.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Alkylation | Ethyl isobutyrate, LDA, 1-Bromopentane | THF | -78 to RT | 12-16 | 70-85 (estimated) |
| 2 | Hydrolysis | Ethyl 2,2-dimethylheptanoate, KOH | Ethanol/Water | Reflux | 8-24 | >90 (typical) |
Note: The yield for Step 1 is an estimation based on similar alkylations of ethyl isobutyrate. Actual yields may vary depending on the precise reaction conditions and scale.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from ethyl isobutyrate.
Caption: Synthetic pathway for this compound.
Logical Relationship of Key Steps
This diagram outlines the core transformations and the relationship between the starting material, intermediate, and final product.
References
Application Note: Purification of 2,2-Dimethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2,2-dimethylheptanoic acid, a branched-chain carboxylic acid of interest in pharmaceutical and materials science research. The protocol is designed for the purification of the crude product obtained from a Grignard reaction, a common synthetic route for this compound. The purification strategy involves a combination of acid-base extraction to remove neutral organic impurities and fractional distillation to isolate the final product in high purity. This document also outlines methods for the characterization of the purified this compound using standard analytical techniques.
Introduction
This compound is a nine-carbon carboxylic acid with a quaternary carbon at the alpha position. This structural motif imparts unique steric and electronic properties, making it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients. The purity of such intermediates is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of the final products. This protocol details a robust and efficient method for the purification of this compound from a crude reaction mixture, typically resulting from the carboxylation of a Grignard reagent.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Diethyl ether ((C₂H₅)₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel 60 for column chromatography (optional)
-
Hexane (for chromatography, optional)
-
Ethyl acetate (for chromatography, optional)
Equipment
-
Separatory funnel
-
Round-bottom flasks
-
Condenser
-
Distillation apparatus (fractional distillation setup recommended)
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber (optional)
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from any neutral organic impurities present in the crude reaction mixture.[1][2][3][4][5]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether. Use approximately 3-4 volumes of solvent relative to the volume of the crude product.
-
Basification: Transfer the ethereal solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound (sodium 2,2-dimethylheptanoate) will be in the aqueous layer (bottom layer). Drain the aqueous layer into a clean flask.
-
Re-extraction: Add a fresh portion of 1 M sodium hydroxide solution to the organic layer remaining in the separatory funnel and repeat the extraction process. Combine the aqueous layers. This ensures complete extraction of the carboxylic acid.
-
Washing (Organic Layer): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous magnesium sulfate, and the solvent evaporated to isolate and characterize the byproducts if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2), as indicated by pH paper or a pH meter. This compound will precipitate out as an oily layer or a white solid.
-
Isolation: Extract the acidified aqueous layer with two portions of diethyl ether. Combine the organic extracts.
-
Washing (Product): Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Fractional Distillation
For further purification, especially to remove impurities with similar acidity but different boiling points, fractional distillation is recommended. The boiling point of this compound is approximately 150 °C at atmospheric pressure, though vacuum distillation is preferable to prevent potential decomposition at high temperatures.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Distillation: Place the purified this compound from the acid-base extraction into the distillation flask. Heat the flask gently.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. Monitor the temperature closely; a stable boiling point indicates the collection of a pure compound.
Optional Protocol 3: Purification by Column Chromatography
If distillation is not feasible or if impurities have very similar boiling points, column chromatography can be employed.[6][7][8][9][10]
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a suitable mobile phase. The polarity can be adjusted based on TLC analysis to achieve good separation.
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| Boiling Point | ~150 °C |
| Appearance | Colorless oily liquid |
| ¹³C NMR (Predicted) | Peaks expected around: 184 (C=O), 45 (quaternary C), 38, 32, 25, 23, 14 (alkyl chain) ppm. |
| GC-MS | Expected to show a parent ion peak corresponding to the molecular weight. |
Visualization
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a comprehensive and effective method for the purification of this compound. The combination of acid-base extraction and fractional distillation is a reliable strategy for obtaining a high-purity product suitable for demanding applications in research and development. The purity of the final product should be confirmed by appropriate analytical techniques such as NMR and GC-MS.
References
- 1. vernier.com [vernier.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. longdom.org [longdom.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. columbia.edu [columbia.edu]
Application Notes and Protocols for the Quantification of 2,2-Dimethylheptanoic Acid in Biological Samples
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,2-Dimethylheptanoic acid in human plasma and urine. The methodologies described are based on established analytical techniques for carboxylic acids, providing robust frameworks for researchers, scientists, and drug development professionals.
Disclaimer: The quantitative performance data presented in the tables are representative examples to illustrate the expected performance of these methods. Actual results may vary and require method validation in the user's laboratory.
Application Note 1: Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This application note details a sensitive and specific method for the determination of this compound in human plasma using GC-MS. Due to the low volatility of carboxylic acids, a derivatization step is employed to convert the analyte into a more volatile silyl ester, enabling chromatographic separation and mass spectrometric detection.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization: Silylation
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Data Summary (GC-MS)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Extraction Recovery | > 85% |
Experimental Workflow (GC-MS)
Application Note 2: Quantification of this compound in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This application note presents a rapid and sensitive "dilute-and-shoot" LC-MS/MS method for the direct quantification of this compound in human urine. This approach minimizes sample preparation time and potential for analyte loss, making it suitable for high-throughput analysis.
Experimental Protocol
1. Sample Preparation: Dilution
-
Thaw frozen human urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
In a microcentrifuge tube, dilute 50 µL of the urine sample with 450 µL of an aqueous solution containing 0.1% formic acid and an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 15 seconds.
-
Centrifuge the diluted sample at 10,000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 5 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B and re-equilibrate for 2.5 min.
-
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Ion Source Parameters: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary (LC-MS/MS)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | Minimal |
Experimental Workflow (LC-MS/MS)
Application Notes and Protocols for Utilizing 2,2-Dimethylheptanoic Acid as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylheptanoic acid is a branched-chain fatty acid, a class of molecules with significant roles in cellular metabolism and signaling.[1][2][3] The study of enzymes that metabolize such fatty acids is crucial for understanding various physiological and pathological processes, and for the development of novel therapeutics. These application notes provide detailed protocols and guidelines for using this compound as a substrate in enzyme assays, focusing on acyl-CoA dehydrogenases, which are key enzymes in fatty acid β-oxidation. The protocols outlined are adapted from established methods for similar fatty acids and may require optimization for specific experimental conditions.
Potential Enzyme Candidates
Based on the metabolism of structurally similar short- and medium-chain fatty acids, the primary enzyme candidates for the metabolism of this compound are acyl-CoA dehydrogenases. For instance, heptanoic acid (C7) has been shown to be a substrate for short-chain acyl-CoA dehydrogenase (SCAD) in the absence of medium-chain acyl-CoA dehydrogenase (MCAD).[4] Given its nine-carbon backbone, enzymes that process medium to long-chain fatty acids could also potentially interact with this compound.
Data Presentation: Enzyme Kinetics
Quantitative data from enzyme assays should be summarized for clear comparison. The following table is a template for presenting key kinetic parameters.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| [Example: SCAD] | [Example: Butyryl-CoA] | [Value] | [Value] | [Value] | [Value] |
| [Candidate Enzyme 1] | 2,2-Dimethylheptanoyl-CoA | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| [Candidate Enzyme 2] | 2,2-Dimethylheptanoyl-CoA | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)
This protocol measures the reduction of a dye mediated by electron transfer from the acyl-CoA substrate to the enzyme's FAD cofactor, and subsequently to an electron acceptor.
Principle:
The oxidation of the fatty acyl-CoA by an acyl-CoA dehydrogenase is coupled to the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically by the decrease in absorbance at 600 nm.
Materials:
-
This compound
-
ATP
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
Recombinant or purified Acyl-CoA Dehydrogenase (e.g., SCAD, MCAD)
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
FAD
-
DCPIP
-
Phenazine methosulfate (PMS) or Electron Transfer Flavoprotein (ETF)
-
Spectrophotometer
Procedure:
-
Preparation of 2,2-Dimethylheptanoyl-CoA (Substrate):
-
Incubate this compound with ATP, CoA, and acyl-CoA synthetase in a suitable buffer to produce 2,2-dimethylheptanoyl-CoA. The success of this reaction should be confirmed by a method such as HPLC.
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, FAD, and DCPIP.
-
-
Reaction Initiation and Measurement:
-
Add the acyl-CoA dehydrogenase enzyme to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the 2,2-dimethylheptanoyl-CoA substrate and PMS (or ETF).
-
Immediately monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε₆₀₀ for DCPIP = 21 mM⁻¹cm⁻¹).
-
To determine Km and Vmax, perform the assay with varying concentrations of 2,2-dimethylheptanoyl-CoA and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Fatty Acid Oxidation Assay in Intact Cells (Radiolabeled)
This protocol measures the β-oxidation of this compound in cultured cells using a radiolabeled version of the substrate.
Principle:
Cells are incubated with [1-¹⁴C]-2,2-dimethylheptanoic acid. The β-oxidation of this substrate releases [¹⁴C]acetyl-CoA, which is water-soluble. The amount of radioactivity in the aqueous phase after precipitation of the remaining fatty acids is proportional to the rate of β-oxidation.[5]
Materials:
-
[1-¹⁴C]-2,2-dimethylheptanoic acid (custom synthesis may be required)
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Cell culture medium
-
Bovine serum albumin (BSA), fatty acid-free
-
Perchloric acid (PCA)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Radiolabeled Substrate:
-
Prepare a solution of [1-¹⁴C]-2,2-dimethylheptanoic acid complexed with fatty acid-free BSA in the cell culture medium.
-
-
Cell Incubation:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Replace the medium with the medium containing the radiolabeled substrate.
-
Incubate the cells at 37°C for a defined period (e.g., 2 hours).
-
-
Reaction Termination and Separation:
-
Terminate the reaction by adding ice-cold perchloric acid to each well. This will precipitate proteins and unmetabolized fatty acids.
-
Centrifuge the plates to pellet the precipitate.
-
-
Measurement of Radioactivity:
-
Transfer the supernatant (containing the water-soluble ¹⁴C-labeled metabolites) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The rate of fatty acid oxidation is calculated as the amount of radioactivity in the supernatant per unit of time per amount of cellular protein.
-
Visualizations
Experimental Workflow for Spectrophotometric Assay
Caption: Workflow for the spectrophotometric acyl-CoA dehydrogenase assay.
Proposed Metabolic Pathway for this compound
Caption: Proposed entry of this compound into β-oxidation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 14250-73-8 | PAA25073 [biosynth.com]
- 3. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-Dimethylheptanoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2-dimethylheptanoic acid and its derivatives as valuable building blocks in modern organic synthesis. The focus is on providing detailed experimental protocols, relevant quantitative data, and visual representations of synthetic and biological pathways to facilitate its application in research and development, particularly in the pharmaceutical industry.
Introduction
This compound is a branched-chain fatty acid with the molecular formula C₉H₁₈O₂.[1] Its sterically hindered α-carbon, substituted with two methyl groups, imparts unique chemical properties that make it a valuable synthon for introducing quaternary centers in complex molecules. While it finds use in applications such as lubricating oils and as an antioxidant, its primary significance in organic synthesis lies in its role as a precursor to key intermediates in the synthesis of bioactive molecules.[2]
This document will focus on the most prominent application of a this compound derivative: the synthesis of bempedoic acid, a novel lipid-lowering agent.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | |
| Molecular Weight | 158.24 g/mol | |
| CAS Number | 14250-73-8 | [1] |
| Boiling Point | 150°C | |
| Melting Point | -62°C | |
| Density | 0.891 g/cm³ at 20°C | |
| Refractive Index | 1.468 at 20°C | |
| Appearance | Colorless, oily liquid with a strong odor |
Core Application: Synthesis of Bempedoic Acid Intermediate
A key derivative, ethyl 2,2-dimethyl-7-bromoheptanoate, serves as a crucial building block in the synthesis of bempedoic acid (brand name Nexletol®), an ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[3] The synthesis of this intermediate is a prime example of the utility of the this compound scaffold.
Synthesis of Ethyl 2,2-Dimethyl-7-bromoheptanoate
The most common laboratory-scale synthesis involves the alkylation of the lithium enolate of ethyl isobutyrate with 1,5-dibromopentane. This reaction efficiently constructs the carbon skeleton of the target molecule.
Reaction Scheme:
Materials:
-
Ethyl isobutyrate
-
1,5-dibromopentane
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., argon), a solution of 1,5-dibromopentane (2.2 mol) and ethyl isobutyrate (1.9 mol) in anhydrous THF (4 L) is cooled to -78°C using a dry ice/acetone bath.
-
An LDA solution in THF (1.8 M, 1 L, 1.8 mol) is added dropwise over 40 minutes, maintaining the temperature at -78°C.
-
The reaction mixture is stirred overnight, allowing it to gradually warm to room temperature.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution (3 L).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 1 L).
-
The combined organic layers are washed sequentially with 1 N HCl (5 L), water (3 L), and saturated aqueous NaHCO₃ solution (4 L).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude material is purified by vacuum distillation to afford ethyl 2,2-dimethyl-7-bromoheptanoate as a colorless oil.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 44 - 76% | [4] |
| Boiling Point (Purified) | 106 - 108 °C at 0.01 mmHg | |
| ¹H NMR (CDCl₃, δ) | 4.11 (q, 2H), 3.39 (t, 2H), 1.85 (m, 2H), 1.56-1.35 (m, 4H), 1.24 (t, 3H), 1.31-1.19 (m, 2H), 1.16 (s, 6H) | |
| ¹³C NMR (CDCl₃, δ) | 177.9, 60.2, 42.1, 40.5, 33.8, 32.6, 28.6, 25.2, 24.2, 14.3 |
An alternative and often more efficient method for the synthesis of ethyl 2,2-dimethyl-7-bromoheptanoate utilizes a continuous flow reactor. This approach offers improved heat and mass transfer, precise control over reaction parameters, and enhanced safety.
Caption: Continuous flow synthesis of ethyl 2,2-dimethyl-7-bromoheptanoate.
Quantitative Data for Continuous Flow Synthesis:
| Parameter | Value | Reference |
| Yield | Up to 75% | [5] |
| Reaction Time (Enolate Formation) | 60 - 300 seconds | [5] |
| Reaction Time (Alkylation) | 60 - 300 seconds | [5] |
| Molar Ratio (Ethyl Isobutyrate:Base:Dibromopentane) | 1 : 0.5-1.5 : 0.5-2.5 | [5][6] |
Further Transformations and Applications
While the synthesis of the bempedoic acid intermediate is the most well-documented application, the this compound scaffold can be utilized in other synthetic transformations. The corresponding acid chloride, 2,2-dimethylheptanoyl chloride, is a reactive intermediate that can participate in various acylation reactions.[4]
Preparation and Reactions of 2,2-Dimethylheptanoyl Chloride
This compound can be converted to its more reactive acid chloride derivative using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction Scheme:
2,2-Dimethylheptanoyl chloride can then be used in a variety of nucleophilic acyl substitution reactions to form esters, amides, and other derivatives, further expanding the utility of this building block.
Caption: Synthetic utility of 2,2-dimethylheptanoyl chloride.
Biological Context: Mechanism of Action of Bempedoic Acid
Understanding the biological target of a molecule synthesized from a particular building block is crucial for drug development professionals. Bempedoic acid, derived from the this compound scaffold, acts as a prodrug that is activated in the liver. Its active form inhibits ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in cholesterol synthesis and an upregulation of low-density lipoprotein (LDL) receptors, ultimately lowering LDL cholesterol levels in the blood.
Caption: Simplified signaling pathway of bempedoic acid.
Conclusion
This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the construction of molecules with quaternary carbon centers. The synthesis of a key intermediate for the cholesterol-lowering drug bempedoic acid highlights its significance in medicinal chemistry and drug development. The detailed protocols and workflow diagrams provided herein offer a practical guide for researchers and scientists to utilize this versatile synthon in their synthetic endeavors. Further exploration of its reactivity and application in other areas of organic synthesis is a promising avenue for future research.
References
- 1. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C9H18O2) [pubchemlite.lcsb.uni.lu]
- 4. pschemicals.com [pschemicals.com]
- 5. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]
- 6. CN111675614B - Method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]
Application Notes and Protocols: Investigating the Cellular Effects of 2,2-Dimethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are fundamental biological molecules that serve as energy sources, structural components of cell membranes, and signaling molecules.[1][][3] Aberrations in fatty acid metabolism are increasingly recognized as a hallmark of various diseases, including cancer.[1][4] Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation and survival.[4][5] This has led to a growing interest in targeting fatty acid metabolic pathways for therapeutic intervention.
2,2-Dimethylheptanoic acid is a synthetic, saturated fatty acid. While its specific biological effects are not extensively characterized, its structure suggests potential interactions with cellular processes that are sensitive to fatty acid composition. These application notes provide a comprehensive experimental framework for researchers to investigate the effects of this compound in a cell culture setting. The following protocols are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| MCF-7 | Vehicle (DMSO) | 24 | 100 ± 4.2 |
| 10 | 24 | 95.3 ± 5.1 | |
| 50 | 24 | 78.1 ± 6.3 | |
| 100 | 24 | 52.4 ± 4.9 | |
| Vehicle (DMSO) | 48 | 100 ± 5.5 | |
| 10 | 48 | 88.7 ± 4.8 | |
| 50 | 48 | 61.2 ± 5.9 | |
| 100 | 48 | 35.6 ± 3.7 | |
| PC-3 | Vehicle (DMSO) | 24 | 100 ± 3.8 |
| 10 | 24 | 98.2 ± 4.5 | |
| 50 | 24 | 85.4 ± 5.2 | |
| 100 | 24 | 65.1 ± 6.1 | |
| Vehicle (DMSO) | 48 | 100 ± 4.9 | |
| 10 | 48 | 90.5 ± 5.3 | |
| 50 | 48 | 70.3 ± 6.8 | |
| 100 | 48 | 48.9 ± 5.4 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle (DMSO) | 4.5 ± 1.1 | 2.1 ± 0.5 |
| 100 µM this compound | 15.8 ± 2.3 | 8.7 ± 1.4 | |
| PC-3 | Vehicle (DMSO) | 3.8 ± 0.9 | 1.9 ± 0.4 |
| 100 µM this compound | 12.4 ± 1.8 | 6.5 ± 1.1 |
Table 3: Cell Cycle Distribution Analysis
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.2 | 14.3 ± 1.9 |
| 100 µM this compound | 78.9 ± 4.5 | 10.1 ± 1.5 | 11.0 ± 1.8 | |
| PC-3 | Vehicle (DMSO) | 60.8 ± 3.5 | 25.1 ± 2.8 | 14.1 ± 2.1 |
| 100 µM this compound | 75.4 ± 4.1 | 12.8 ± 1.9 | 11.8 ± 1.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Note: Fatty acids have low solubility in aqueous media and require a carrier.[6] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[7] For cellular treatments, fatty acids are often complexed with bovine serum albumin (BSA) to mimic physiological conditions.[6][7]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
Procedure:
-
Prepare a 100 mM stock solution in DMSO: Dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 ml of a 100 mM stock, dissolve 15.824 mg of this compound (MW: 158.24 g/mol ) in 1 ml of DMSO.
-
Vortex until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Preparation of BSA-conjugated fatty acid for experiments:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Warm the BSA solution and the complete cell culture medium to 37°C.
-
For a final treatment concentration of 100 µM, dilute the 100 mM stock solution 1:100 into the warm complete medium containing 1% BSA. This should be done by adding the fatty acid stock dropwise while gently vortexing the medium to ensure proper complexing.
-
Prepare a vehicle control with the same concentration of DMSO and BSA in the medium.
-
Sterile-filter the final treatment medium before adding it to the cells.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound-BSA complex (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
Procedure:
-
Seed cells: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells: Remove the old medium and add 100 µl of fresh medium containing various concentrations of the this compound-BSA complex (e.g., 10, 50, 100 µM) or the vehicle control.
-
Incubate: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution: After incubation, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize formazan: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound-BSA complex
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat: Plate cells in 6-well plates and treat with the desired concentration of this compound-BSA complex or vehicle control for 24 or 48 hours.
-
Harvest cells: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash cells: Wash the cells twice with cold PBS.
-
Stain cells: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry: Analyze the stained cells on a flow cytometer within one hour.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound-BSA complex
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat: Plate cells and treat as described for the apoptosis assay.
-
Harvest and fix: Harvest the cells, wash with PBS, and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Stain cells: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution.
-
Incubate: Incubate for 30 minutes in the dark at room temperature.
-
Analyze by flow cytometry: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Hypothetical signaling pathway affected by fatty acids.
References
- 1. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing 2,2-Dimethylheptanoic Acid in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical methodology for quantifying the rates of metabolic pathways, providing a detailed snapshot of cellular metabolism. The use of stable isotope tracers is central to MFA, allowing for the precise tracking of atoms through metabolic networks.[1][2] While standard tracers like glucose and glutamine are widely used, there is a growing interest in employing non-standard substrates to probe specific metabolic pathways.
2,2-Dimethylheptanoic acid, a branched-chain fatty acid, presents a unique tool for investigating fatty acid metabolism. Its structure, with methyl groups at the alpha-carbon, sterically hinders standard β-oxidation, making it a valuable probe for exploring alternative fatty acid catabolic and anabolic pathways. These application notes provide a comprehensive guide to the hypothetical use of isotopically labeled this compound in metabolic flux analysis to elucidate the complexities of fatty acid metabolism, particularly in the context of disease states such as cancer and inborn errors of metabolism.
Principle of Application
The core principle behind using isotopically labeled this compound (e.g., U-¹³C₉-2,2-Dimethylheptanoic acid) in MFA is to trace the metabolic fate of its carbon backbone. Due to the dimethyl substitution on the α-carbon, its catabolism is expected to deviate from the typical β-oxidation spiral that straight-chain fatty acids undergo. This allows researchers to investigate:
-
Alternative Fatty Acid Oxidation Pathways: The steric hindrance may force the molecule into pathways such as ω-oxidation or peroxisomal oxidation.
-
Anaplerotic Contributions: The breakdown of this odd-chain fatty acid is expected to yield propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA, thus replenishing the cycle's intermediates (anaplerosis).[3]
-
De Novo Lipogenesis: The incorporation of labeled carbons from this compound into newly synthesized lipids can reveal the extent to which branched-chain fatty acids contribute to the cellular lipid pool.
Experimental Workflow
The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using ¹³C-labeled this compound.
Protocols
Protocol 1: Cell Culture and Isotope Labeling
Objective: To label cellular metabolites with ¹³C from U-¹³C₉-2,2-Dimethylheptanoic acid.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
U-¹³C₉-2,2-Dimethylheptanoic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Tracer Preparation: Prepare a stock solution of U-¹³C₉-2,2-Dimethylheptanoic acid complexed with fatty acid-free BSA. The final concentration in the medium will need to be optimized, but a starting point of 50-100 µM is recommended.
-
Labeling: Remove the standard culture medium and replace it with a medium containing the ¹³C-labeled this compound.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the tracer into downstream metabolites.
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C 80:20 Methanol:Water solution
-
Cell scraper
Procedure:
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells with ice-cold 0.9% NaCl to remove any extracellular tracer.
-
Extraction: Add the -80°C methanol:water solution to the culture vessel and place it on dry ice for 10 minutes to ensure rapid quenching and cell lysis.
-
Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To determine the isotopic enrichment in key metabolites.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Appropriate chromatography column (e.g., C18 for reverse-phase)
-
Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Injection: Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate the metabolites using a suitable gradient elution method.
-
Mass Spectrometry Analysis: Analyze the eluting metabolites using the mass spectrometer in full scan mode or using selected reaction monitoring (SRM) to detect the different isotopologues of the target metabolites.
-
Data Analysis: Integrate the peak areas for each isotopologue to determine the mass isotopologue distribution (MID).
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Mass Isotopologue Distribution in Krebs Cycle Intermediates after Labeling with U-¹³C₉-2,2-Dimethylheptanoic Acid
| Metabolite | Isotopologue | Control Cells (%) | Treated Cells (%) |
| Succinate | M+0 | 95.2 ± 1.3 | 70.5 ± 2.1 |
| M+1 | 3.1 ± 0.5 | 5.3 ± 0.8 | |
| M+2 | 1.0 ± 0.2 | 8.9 ± 1.2 | |
| M+3 | 0.5 ± 0.1 | 12.6 ± 1.5 | |
| M+4 | 0.2 ± 0.1 | 2.7 ± 0.4 | |
| Malate | M+0 | 96.1 ± 1.1 | 75.8 ± 2.5 |
| M+1 | 2.8 ± 0.4 | 6.2 ± 0.9 | |
| M+2 | 0.8 ± 0.1 | 9.1 ± 1.3 | |
| M+3 | 0.2 ± 0.1 | 7.3 ± 1.0 | |
| M+4 | 0.1 ± 0.0 | 1.6 ± 0.3 | |
| Citrate | M+0 | 94.8 ± 1.5 | 80.1 ± 2.8 |
| M+1 | 3.5 ± 0.6 | 7.4 ± 1.1 | |
| M+2 | 1.2 ± 0.3 | 8.5 ± 1.4 | |
| M+3 | 0.3 ± 0.1 | 2.8 ± 0.5 | |
| M+4 | 0.1 ± 0.0 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation of the percentage of the total pool for each metabolite.
Table 2: Hypothetical Relative Fluxes through Key Metabolic Pathways
| Metabolic Flux | Control Cells (Normalized) | Treated Cells (Normalized) | Fold Change |
| Anaplerosis (Propionyl-CoA -> Succinyl-CoA) | 1.0 ± 0.2 | 8.5 ± 1.1 | 8.5 |
| Krebs Cycle (Citrate Synthase) | 1.0 ± 0.1 | 1.2 ± 0.2 | 1.2 |
| Fatty Acid Synthesis (incorporation of tracer) | 1.0 ± 0.3 | 3.7 ± 0.5 | 3.7 |
| ω-Oxidation | 1.0 ± 0.4 | 5.2 ± 0.9 | 5.2 |
Fluxes are normalized to the control condition.
Signaling Pathways and Metabolic Routes
The metabolism of this compound and its subsequent entry into central carbon metabolism can be visualized as follows:
Conclusion
The use of this compound as a metabolic tracer offers a novel approach to investigate the intricacies of fatty acid metabolism. The protocols and conceptual framework provided here serve as a guide for researchers to design and implement MFA studies to probe alternative fatty acid oxidation pathways, anaplerotic contributions to the Krebs cycle, and the role of branched-chain fatty acids in de novo lipogenesis. These investigations can provide valuable insights into metabolic reprogramming in various diseases and aid in the development of novel therapeutic strategies.
References
Application of 2,2-Dimethylheptanoic acid in the development of novel lubricants.
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylheptanoic acid, a branched-chain carboxylic acid, presents significant potential as a multifunctional additive in the formulation of advanced lubricants. Its unique molecular structure, featuring a tertiary carboxylic acid group, imparts desirable properties such as enhanced thermal stability, improved lubricity, and antioxidant capabilities.[1][2] This document outlines the application of this compound in lubricant development, providing detailed performance data based on analogous branched-chain carboxylic acids and comprehensive experimental protocols for its evaluation. Carboxylic acids, in general, are known to reduce friction and wear, particularly in the boundary lubrication regime, by forming a protective adsorbed monolayer on metal surfaces.[3] The branched nature of this compound is expected to contribute to improved low-temperature fluidity and a higher viscosity index in lubricant formulations.
Key Performance Characteristics
The inclusion of branched-chain carboxylic acids, such as this compound, as additives in base oils can significantly enhance the lubricant's performance. The following sections detail the expected improvements based on studies of structurally similar compounds.
Frictional and Anti-Wear Properties
Branched-chain carboxylic acids have demonstrated the ability to reduce the coefficient of friction and minimize wear on metal surfaces. This is attributed to the formation of a robust, low-shear-strength film at the metal-lubricant interface.[1] Studies on similar organic friction modifiers have shown a potential friction reduction of up to 25% in boundary lubrication conditions.[4]
Thermal and Oxidative Stability
The tertiary arrangement of the carboxylic group in this compound is anticipated to provide superior thermal and oxidative stability compared to linear carboxylic acids. Thermogravimetric analysis (TGA) of oils containing branched fatty acids has shown an increase in the onset temperature of decomposition, indicating enhanced thermal stability.[5] This improved stability leads to a longer lubricant life and reduced formation of sludge and deposits at elevated temperatures.
Viscosity Index Improvement
The addition of branched-chain esters and acids has been shown to improve the viscosity index (VI) of lubricants.[6][7] A higher VI indicates a smaller change in viscosity with temperature, which is crucial for consistent lubricant performance across a wide operating temperature range.
Data Presentation
The following tables summarize the performance data of lubricant formulations containing branched-chain carboxylic acids and esters, which can be considered indicative of the potential performance of this compound.
Table 1: Tribological Performance of Lubricants with Branched-Chain Carboxylic Acid Additives (Analogous Data)
| Property | Base Oil (Typical) | Base Oil + Branched-Chain Carboxylic Acid Additive (1% w/w) | Test Method |
| Coefficient of Friction (µ) | 0.12 | 0.09 | ASTM D5183 |
| Wear Scar Diameter (mm) | 0.50 | 0.35 | ASTM D4172 |
Note: Data is representative of performance observed with branched-chain carboxylic acids like neodecanoic acid and isostearic acid.
Table 2: Physical Properties of Lubricants with Branched-Chain Carboxylic Acid Ester Additives (Analogous Data)
| Property | Base Oil (PAO) | Base Oil + Branched Dicarboxylate Ester (10% w/w) | Test Method |
| Viscosity Index (VI) | 125 | 150 | ASTM D2270 |
| Pour Point (°C) | -30 | -45 | ASTM D97 |
| Oxidative Stability (Onset Temp, °C) | 220 | 240 | TGA |
Note: Data is based on the performance of branched dicarboxylate esters and indicates the potential benefits of incorporating branched structures.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a lubricant additive.
Protocol for Evaluation of Frictional Properties
Method: ASTM D5183 - Standard Test Method for Determination of the Coefficient of Friction of Lubricants Using the Four-Ball Wear Test Machine.[8][9]
Objective: To determine the coefficient of friction of a lubricating fluid containing this compound.
Apparatus: Four-Ball Wear Test Machine.
Procedure:
-
Thoroughly clean four new 12.7 mm diameter steel balls with a suitable solvent (e.g., heptane) and allow them to dry.
-
Clamp three of the balls securely in the test cup.
-
Pour 10 mL of the test lubricant (base oil with a specified concentration of this compound) into the cup, ensuring the balls are fully submerged.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test cup onto the machine's platform.
-
Apply a specified load (e.g., 392 N) and set the rotational speed (e.g., 1200 rpm).
-
Maintain the lubricant at a constant temperature (e.g., 75 °C).
-
Run the test for a specified duration (e.g., 60 minutes).
-
Record the frictional torque continuously during the test.
-
Calculate the coefficient of friction using the recorded torque values and the applied load.
Protocol for Evaluation of Anti-Wear Properties
Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[7]
Objective: To determine the wear preventive characteristics of a lubricant containing this compound.
Apparatus: Four-Ball Wear Test Machine.
Procedure:
-
Follow steps 1-8 of the ASTM D5183 protocol.
-
After the test duration, disassemble the apparatus and carefully remove the three lower balls.
-
Clean the balls with a solvent to remove any remaining lubricant.
-
Measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm using a calibrated microscope.
-
Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better anti-wear properties.
Protocol for Evaluation of Thermal Stability
Method: Thermogravimetric Analysis (TGA).[5]
Objective: To assess the thermal stability of a lubricant containing this compound by determining the temperature at which it begins to decompose.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the test lubricant into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Continuously monitor and record the weight of the sample as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins. A higher onset temperature indicates greater thermal stability.
Visualizations
Caption: Experimental workflow for evaluating lubricant performance.
Caption: Mechanism of action for carboxylic acid friction modifiers.
References
- 1. Determination of the coefficient of friction of lubricants using the four-ball wear test machine. ASTM standard (Technical Report) | OSTI.GOV [osti.gov]
- 2. akademisains.gov.my [akademisains.gov.my]
- 3. researchgate.net [researchgate.net]
- 4. WO2017021332A1 - Lubricant composition comprising branched diesters and viscosity index improver - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ukm.my [ukm.my]
- 8. ASTM D5183 - Standard Test Method for Determination of the Coefficient of Friction of Lubricants Using the Four-Ball Wear Test Machine - Savant Labs [savantlab.com]
- 9. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols for In Vitro Studies of 2,2-Dimethylheptanoic Acid on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the effects of 2,2-Dimethylheptanoic acid on mitochondrial respiration is limited in publicly available literature. The following application notes and protocols are based on established methodologies for studying fatty acid oxidation and the known metabolic pathways of structurally similar branched-chain fatty acids. The quantitative data presented is hypothetical and for illustrative purposes to guide experimental design and data analysis.
Introduction
This compound is a branched-chain fatty acid whose effects on cellular metabolism and mitochondrial function are of growing interest. Understanding its impact on mitochondrial respiration is crucial for elucidating its potential therapeutic or toxicological properties. Branched-chain fatty acids often undergo alternative metabolic pathways to the standard beta-oxidation of straight-chain fatty acids. For fatty acids with methyl groups at the alpha or beta positions, alpha-oxidation or a combination of omega- and beta-oxidation are the primary routes of catabolism.[1][2][3][4][5] These pathways can influence the rate of oxygen consumption and the efficiency of ATP production in mitochondria.
This document provides detailed protocols for assessing the in vitro effects of this compound on mitochondrial respiration using high-resolution respirometry. It also presents a hypothetical metabolic pathway and expected quantitative outcomes based on the metabolism of similar dimethylated fatty acids.[6]
Postulated Metabolic Pathway of this compound
Due to the dimethylation at the C2 position (alpha-carbon), standard beta-oxidation of this compound is sterically hindered. A plausible metabolic route involves an initial omega-oxidation followed by subsequent beta-oxidation cycles. An alternative, though less likely for alpha-branched acids, is peroxisomal alpha-oxidation. The primary postulated pathway for mitochondrial metabolism is as follows:
-
Omega-Oxidation: The terminal methyl group (omega-carbon) is hydroxylated by a cytochrome P450 enzyme, typically in the endoplasmic reticulum, to form a primary alcohol.[6]
-
Oxidation to a Dicarboxylic Acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid.
-
Mitochondrial Uptake: The resulting dicarboxylic acid is transported into the mitochondrial matrix.
-
Beta-Oxidation: The dicarboxylic acid can then undergo beta-oxidation from the omega-end, yielding acetyl-CoA and propionyl-CoA in successive cycles. These products then enter the Krebs cycle to fuel the electron transport chain.
The following diagram illustrates this postulated metabolic pathway.
Caption: Postulated metabolic pathway of this compound.
Data Presentation: Hypothetical Effects on Mitochondrial Respiration
The following tables summarize hypothetical quantitative data from high-resolution respirometry experiments on isolated mitochondria treated with this compound. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Isolated Liver Mitochondria
| Treatment Group | Basal Respiration (pmol O₂/min/mg protein) | State 3 Respiration (pmol O₂/min/mg protein) | State 4 Respiration (pmol O₂/min/mg protein) | Maximal Respiration (FCCP) (pmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
| Control (Vehicle) | 150 ± 12 | 750 ± 55 | 145 ± 10 | 950 ± 70 | 5.17 |
| 10 µM 2,2-DMHA | 160 ± 15 | 850 ± 60 | 155 ± 11 | 1050 ± 75 | 5.48 |
| 50 µM 2,2-DMHA | 180 ± 18 | 980 ± 72 | 170 ± 15 | 1200 ± 85 | 5.76 |
| 100 µM 2,2-DMHA | 195 ± 20 | 1100 ± 80 | 185 ± 16 | 1350 ± 90 | 5.95 |
Data are presented as mean ± SD (n=3). 2,2-DMHA: this compound.
Table 2: Substrate-Specific Respiration in the Presence of this compound (50 µM)
| Substrate Combination | Respiratory State | Control OCR (pmol O₂/min/mg protein) | 2,2-DMHA OCR (pmol O₂/min/mg protein) | % Change |
| Pyruvate + Malate | State 3 (Complex I) | 700 ± 50 | 710 ± 52 | +1.4% |
| Succinate + Rotenone | State 3 (Complex II) | 850 ± 65 | 860 ± 68 | +1.2% |
| 2,2-DMHA + Malate | State 3 | N/A | 980 ± 72 | - |
| TMPD + Ascorbate | State 3 (Complex IV) | 1200 ± 90 | 1210 ± 95 | +0.8% |
Data are presented as mean ± SD (n=3). OCR: Oxygen Consumption Rate. This table illustrates that 2,2-DMHA can serve as a substrate for mitochondrial respiration without significantly inhibiting the function of the individual respiratory complexes.
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of mitochondria from fresh rodent liver tissue by differential centrifugation.[7]
Materials:
-
Isolation Buffer I: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 250 mM Sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the liver, wash with ice-cold Isolation Buffer I, and mince into small pieces.
-
Add 10 volumes of ice-cold Isolation Buffer I containing 1 mg/mL BSA.
-
Homogenize the tissue with 5-10 strokes of a loose-fitting Dounce homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[7]
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
High-Resolution Respirometry for Fatty Acid Oxidation
This protocol outlines the use of an Oroboros Oxygraph-2k or similar high-resolution respirometer to measure the effect of this compound on mitochondrial oxygen consumption.[8][9]
Materials:
-
Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, and 1 g/L fatty acid-free BSA, pH 7.1.
-
Isolated mitochondria (0.05-0.1 mg/mL final concentration).
-
This compound stock solution (in DMSO or ethanol).
-
Substrates: Malate, ADP, Pyruvate, Succinate.
-
Inhibitors: Rotenone, Oligomycin, FCCP, Antimycin A.
Experimental Workflow Diagram:
Caption: Experimental workflow for high-resolution respirometry.
Procedure:
-
Calibrate the oxygen electrodes of the respirometer.
-
Add 2 mL of pre-warmed (37°C) MiR05 to the chambers.
-
Add isolated mitochondria to a final concentration of 0.05-0.1 mg/mL.
-
Allow the signal to stabilize to measure basal respiration.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: a. Add malate (2 mM) to provide a partner for acetyl-CoA in the Krebs cycle. b. Add this compound (titrate concentrations, e.g., 10-100 µM) to initiate fatty acid oxidation-driven respiration. c. Add ADP (5 mM) to stimulate State 3 respiration (oxidative phosphorylation). d. Add oligomycin (2.5 µM) to inhibit ATP synthase and induce State 4 respiration (leak respiration). e. Titrate FCCP (in 0.5 µM steps) to uncouple respiration and determine maximal electron transport system capacity. f. Add rotenone (0.5 µM) and antimycin A (2.5 µM) to inhibit Complex I and III, respectively, and measure residual oxygen consumption.
-
Analyze the data to determine the different respiratory states as outlined in Table 1.
Concluding Remarks
The provided protocols and hypothetical data offer a framework for investigating the in vitro effects of this compound on mitochondrial respiration. By employing high-resolution respirometry, researchers can elucidate whether this compound acts as a substrate, an inhibitor, or an uncoupler of oxidative phosphorylation. Further studies could involve measuring ATP production, mitochondrial membrane potential, and reactive oxygen species generation to gain a more comprehensive understanding of its bioenergetic effects. Given the structural properties of this compound, exploring its metabolism in both mitochondria and peroxisomes will be crucial for a complete picture of its cellular fate and function.[10][11]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of 2,2-Dimethylheptanoic Acid in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the metabolic fate and pharmacokinetics of xenobiotics and endogenous compounds. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., Deuterium (²H) or Carbon-13 (¹³C)), researchers can trace the journey of the compound through complex biological systems. This document provides detailed application notes and protocols for the stable isotope labeling of 2,2-dimethylheptanoic acid, a branched-chain fatty acid, for use in tracer studies. These studies are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential in drug development and metabolic research.
The gem-dimethyl substitution at the α-position of this compound makes it an interesting candidate for metabolic studies, as this structural feature can influence its metabolic stability and pathways. The protocols outlined below are designed to be adaptable for both in vitro and in vivo experimental setups.
Isotope Selection and Synthesis Strategy
The choice of stable isotope is a critical first step. ¹³C-labeling is often preferred for metabolic flux analysis as it traces the carbon backbone of the molecule with minimal kinetic isotope effects. Deuterium (²H) labeling can be a more cost-effective alternative for general tracing studies.
Synthesis of Isotopically Labeled this compound
Proposed Synthesis of [1-¹³C]-2,2-Dimethylheptanoic Acid:
This synthesis can be achieved via a Grignard reaction with ¹³CO₂.
-
Preparation of the Grignard Reagent: Start with 1-bromo-1,1-dimethylhexane. This can be synthesized from 2-methyl-2-heptanol.
-
Grignard Reaction: React the 1-bromo-1,1-dimethylhexane with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.
-
Carboxylation with ¹³CO₂: Bubble ¹³C-labeled carbon dioxide gas (from a cylinder) through the Grignard reagent solution at low temperature (e.g., -78 °C).
-
Work-up: Quench the reaction with an acidic aqueous solution (e.g., HCl) to protonate the carboxylate.
-
Purification: Extract the [1-¹³C]-2,2-dimethylheptanoic acid with an organic solvent and purify using column chromatography or distillation.
Proposed Synthesis of Deuterium-Labeled this compound:
Deuterium can be introduced at various positions. For example, labeling the terminal methyl group can be achieved by starting with a deuterated precursor.
Experimental Protocols
In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol is designed to assess the metabolic stability of isotopically labeled this compound in liver microsomes.
Materials:
-
Labeled this compound (e.g., [1-¹³C]-2,2-dimethylheptanoic acid)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be formed)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the reaction by adding the labeled this compound and the NADPH regenerating system. The final concentration of the test compound should be in the low micromolar range (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the disappearance of the parent compound.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic pharmacokinetic study in rats or mice to determine key parameters like clearance, volume of distribution, and half-life.
Materials:
-
Labeled this compound formulated for intravenous (IV) or oral (PO) administration.
-
Male Sprague-Dawley rats (or other suitable rodent model).
-
Cannulated animals for serial blood sampling.
-
Anticoagulant (e.g., EDTA or heparin).
-
Solvent for sample extraction (e.g., acetonitrile or methanol).
-
Internal standard.
-
LC-MS/MS system.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer a single IV or PO dose of the labeled this compound.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing anticoagulant.
-
Process the blood to obtain plasma by centrifugation.
-
To a known volume of plasma, add a protein precipitation solvent containing the internal standard.
-
Vortex and centrifuge to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the labeled this compound over time.
Data Presentation
Quantitative data from tracer studies should be summarized in clear and concise tables to facilitate comparison and interpretation. Below are examples of how to present metabolic stability and pharmacokinetic data.
Table 1: In Vitro Metabolic Stability of [¹³C]-2,2-Dimethylheptanoic Acid in Human Liver Microsomes
| Time (min) | Mean % Remaining (± SD, n=3) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 0 | 100 | ||
| 5 | 92.5 ± 3.1 | ||
| 15 | 78.1 ± 4.5 | 45.3 | 15.3 |
| 30 | 59.8 ± 5.2 | ||
| 60 | 35.7 ± 6.8 | ||
| Note: The data presented are illustrative and will vary depending on the experimental conditions. |
Table 2: Pharmacokinetic Parameters of [¹³C]-2,2-Dimethylheptanoic Acid in Rats Following a Single IV Dose (1 mg/kg)
| Parameter | Mean Value (± SD, n=5) | Units |
| Cmax | 15.2 ± 2.8 | µg/mL |
| T½ | 2.5 ± 0.4 | hours |
| AUC(0-inf) | 28.9 ± 5.1 | µg*h/mL |
| CL | 0.58 ± 0.11 | L/h/kg |
| Vd | 2.1 ± 0.3 | L/kg |
| Note: The data presented are illustrative and will vary depending on the experimental conditions. |
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and metabolic pathways are essential for clear communication. The following diagrams are generated using the DOT language for Graphviz.
Based on studies of structurally similar compounds, a plausible metabolic pathway for this compound involves initial ω-oxidation followed by β-oxidation from the ω-end.[1] The gem-dimethyl group at the α-position is expected to hinder direct β-oxidation from the carboxyl end.
Conclusion
The use of stable isotope-labeled this compound in tracer studies provides invaluable insights into its metabolic fate and pharmacokinetic properties. The protocols and data presentation formats provided herein offer a framework for researchers to design and execute robust studies. The proposed metabolic pathway, based on the metabolism of structurally related compounds, can be investigated and confirmed through the identification of metabolites in these tracer studies. These methodologies are fundamental to advancing our understanding of the biological activity and safety profile of this compound and other branched-chain fatty acids.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethylheptanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,2-dimethylheptanoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Alkylation of an Ester Enolate: This method involves the deprotonation of an ester of a smaller, readily available α,α-dimethylated carboxylic acid, such as ethyl isobutyrate or ethyl 2,2-dimethylpropanoate, followed by alkylation with a suitable pentyl halide (e.g., 1-bromopentane). Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
-
Carboxylation of a Grignard Reagent: This route involves the formation of a Grignard reagent from a sterically hindered alkyl halide, such as 1-bromo-1,1-dimethylhexane, followed by its reaction with carbon dioxide (dry ice). Acidic workup then affords this compound.
Q2: Which synthetic method generally provides a higher yield?
A2: Both methods can be optimized to provide good yields. The alkylation of an ester enolate, particularly when using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can be very effective and may offer better control over side reactions compared to the Grignard route.[1] However, the Grignard carboxylation is a classic and reliable method for carboxylic acid synthesis. The optimal choice may depend on the availability of starting materials and the specific experimental conditions that can be achieved.
Troubleshooting Guide
Q3: I am getting a low yield in my ester enolate alkylation. What are the common causes and solutions?
A3: Low yields in the alkylation of sterically hindered ester enolates are a common issue. Here are some potential causes and troubleshooting strategies:
-
Incomplete Deprotonation: The α-proton of the starting ester (e.g., ethyl isobutyrate) is sterically hindered. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to ensure complete enolate formation. It is also crucial to accurately determine the concentration of the alkyllithium reagent used to prepare the LDA.
-
-
Side Reactions of the Alkylating Agent: The pentyl halide can undergo elimination reactions (E2) in the presence of a strong base, especially at elevated temperatures.
-
Solution: Add the alkylating agent at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly to room temperature. Use a primary alkyl halide (e.g., 1-bromopentane or 1-iodopentane) to minimize elimination.
-
-
Dialkylation: Although the starting ester is already α,α-disubstituted, if there are any other enolizable protons, dialkylation can occur.
-
Solution: Use a molar equivalent of the base to the ester to generate the enolate, and then add a slight excess of the alkylating agent.
-
-
Hydrolysis of the Ester during Workup: Premature hydrolysis of the ester can lead to the formation of the carboxylate, which may be difficult to separate.
-
Solution: Ensure the workup is performed under appropriate pH conditions to maintain the ester integrity until the final hydrolysis step.
-
Q4: My Grignard carboxylation is giving a low yield and several byproducts. How can I optimize this reaction?
A4: The carboxylation of sterically hindered Grignard reagents can be challenging. Here are some common problems and their solutions:
-
Incomplete Formation of the Grignard Reagent: The formation of the Grignard reagent from a sterically hindered alkyl halide can be sluggish.
-
Solution: Ensure the magnesium turnings are of high quality and are activated (e.g., with a small crystal of iodine or 1,2-dibromoethane). Use a suitable solvent like anhydrous diethyl ether or tetrahydrofuran (THF).
-
-
Side Reactions of the Grignard Reagent: Sterically hindered Grignard reagents can act as a base, leading to the enolization of any carbonyl compounds present, or as a reducing agent.[2]
-
Solution: Add the Grignard reagent to a large excess of crushed dry ice to ensure that the Grignard reagent reacts with CO2 as it is formed. Maintain a low temperature during the addition.
-
-
Formation of Ketones and Tertiary Alcohols: The Grignard reagent can react with the initially formed carboxylate to produce a ketone, which can then react with another equivalent of the Grignard reagent to form a tertiary alcohol.
-
Solution: Use a large excess of CO2 and add the Grignard reagent slowly to the CO2. This ensures that the concentration of the Grignard reagent is kept low relative to the CO2.
-
-
Reaction with Water: Grignard reagents are highly sensitive to moisture.
-
Solution: Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q5: How can I effectively purify this compound?
A5: Purification of this compound typically involves the following steps:
-
Extraction: After the reaction workup, the crude product is usually in an organic solvent. The carboxylic acid can be extracted into an aqueous basic solution (e.g., 10% NaOH) to separate it from neutral organic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the carboxylic acid, which is then extracted back into an organic solvent.
-
Drying: The organic layer containing the purified carboxylic acid should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Distillation: As this compound is a liquid at room temperature, fractional distillation under reduced pressure (vacuum distillation) is an effective method for final purification.[3] This is particularly useful for removing any higher or lower boiling point impurities. The boiling point of this compound is reported to be 150 °C at atmospheric pressure.[4]
Data Presentation
The following table summarizes typical yields for the synthesis of α,α-dialkylated carboxylic acids using different methods. Note that the yields for this compound may vary depending on the specific conditions.
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield (%) | Reference(s) |
| Alkylation of Ester Enolate | Ethyl isobutyrate, 1-bromopentane | Lithium diisopropylamide (LDA) | 70-85 | [1] |
| Grignard Carboxylation | 1-bromo-1,1-dimethylhexane | Magnesium, Carbon Dioxide (dry ice) | 60-75 | [5][6] |
| Malonic Ester Synthesis | Diethyl methylmalonate, 1-bromobutane | Sodium ethoxide, then hydrolysis and decarboxylation | 50-65 | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Ethyl Isobutyrate
This protocol is adapted from the synthesis of a similar compound.[1]
Materials:
-
Ethyl isobutyrate
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
1-Bromopentane
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add diisopropylamine (1.1 eq) to anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Addition of Ester: Slowly add a solution of ethyl isobutyrate (1.0 eq) in anhydrous THF to the LDA solution, keeping the internal temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Alkylation: Add 1-bromopentane (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with saturated NaHCO3 solution and then with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-dimethylheptanoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution. Reflux the mixture for 4 hours.
-
Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove any neutral impurities. Acidify the aqueous layer with concentrated HCl to pH ~1. Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to give this compound. Further purification can be achieved by vacuum distillation.
Protocol 2: Synthesis of this compound via Grignard Carboxylation
This protocol is a general procedure for Grignard carboxylation.[5][6]
Materials:
-
1-Bromo-1,1-dimethylhexane (conceptual starting material, may need to be synthesized)
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
6 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small amount of a solution of 1-bromo-1,1-dimethylhexane (1.0 eq) in anhydrous diethyl ether from the dropping funnel. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask. Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Carboxylation: Crush a large excess of dry ice in a separate beaker and slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. A solid mass will form. Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
Workup: Slowly add 6 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. Transfer the mixture to a separatory funnel.
-
Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and remove the solvent under reduced pressure to yield the crude this compound. Purify further by vacuum distillation.
Visualization
Caption: Troubleshooting workflow for improving the yield of this compound.
References
- 1. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. jackwestin.com [jackwestin.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
Technical Support Center: Overcoming Solubility Challenges with 2,2-Dimethylheptanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,2-Dimethylheptanoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a nine-carbon branched-chain carboxylic acid.[1][2] Its molecular structure, characterized by a significant nonpolar alkyl chain, results in low water solubility, a common trait for lipophilic or hydrophobic compounds.[3][4][5] This poor aqueous solubility can be a significant hurdle in various experimental and developmental settings, particularly in pharmacology and drug delivery, where achieving a desired concentration in an aqueous medium is often crucial for efficacy and accurate study.[6][7]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
The primary strategies to enhance the solubility of poorly soluble carboxylic acids like this compound include:
-
pH Adjustment: Increasing the pH of the aqueous solution deprotonates the carboxylic acid group, forming a more soluble carboxylate salt.[8][9][10][11]
-
Use of Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, thereby improving the solubility of nonpolar compounds.[12][]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic portion of the molecule within their cavity, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.[6][14][15][16][17]
Q3: How does pH adjustment work to increase the solubility of this compound?
As a carboxylic acid, this compound exists in equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms. By increasing the pH of the solution with a base (e.g., NaOH), the equilibrium shifts towards the deprotonated, anionic carboxylate form. This charged species has significantly greater solubility in polar solvents like water compared to the neutral, protonated form.[8][10]
Q4: What are some common co-solvents that can be used?
Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).[12] The choice of co-solvent will depend on the specific experimental requirements, including concentration needs and potential downstream applications.
Q5: Are there any potential downsides to using these solubility enhancement techniques?
Yes, each method has considerations:
-
pH Adjustment: Significant changes in pH may not be suitable for biological or pH-sensitive experiments. It can also affect the stability of other components in the formulation.
-
Co-solvents: High concentrations of organic co-solvents can sometimes have toxic effects in biological systems or may interfere with certain assays.
-
Cyclodextrins: While generally considered safe, the complexation efficiency can vary, and they can be a more expensive option.[15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon standing. | The solution is supersaturated, or the pH has shifted. | - Ensure the concentration is below the solubility limit for the given conditions. - Re-verify and buffer the pH of the solution. - Consider using a higher concentration of co-solvent or cyclodextrin. |
| The required concentration cannot be achieved even with pH adjustment. | The intrinsic solubility of the salt form is still limiting. | - Combine pH adjustment with the use of a co-solvent or a cyclodextrin. - Gently warm the solution (check for compound stability at higher temperatures). |
| The use of a co-solvent is interfering with a biological assay. | The co-solvent is cytotoxic or inhibits an enzyme at the concentration used. | - Perform a literature search for the tolerance of your specific assay to the co-solvent and reduce the concentration if necessary. - Screen alternative, more biocompatible co-solvents. - Consider using cyclodextrin complexation as an alternative solubilization method. |
| The solution is too viscous after adding a co-solvent like PEG. | The concentration or molecular weight of the co-solvent is too high. | - Use a lower molecular weight PEG. - Reduce the concentration of the co-solvent and combine it with another solubilization technique, such as pH adjustment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H18O2 | [2][18] |
| Molecular Weight | 158.24 g/mol | [1][2][19] |
| Predicted XlogP | 3.2 | [18] |
| Boiling Point | 150°C | [1] |
| Melting Point | -62°C | [1] |
Table 2: Example Solubility Data for a Poorly Soluble Carboxylic Acid (Illustrative)
| Solubilization Method | Solvent System | Achieved Concentration (mg/mL) |
| None | Deionized Water | < 0.1 |
| pH Adjustment | Phosphate Buffer (pH 7.4) | 1.5 |
| Co-solvent | 20% Ethanol in Water | 2.0 |
| Cyclodextrin | 10% HP-β-CD in Water | 5.0 |
| Combined Approach | 10% HP-β-CD in Phosphate Buffer (pH 7.4) | > 10.0 |
Note: This table is for illustrative purposes. Actual solubility will need to be determined experimentally.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of a Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Add a small amount of a suitable base (e.g., 1 M NaOH) dropwise while vortexing until the acid dissolves.
-
Bring the solution to the final desired volume with the aqueous buffer of choice (e.g., PBS, TRIS).
-
-
pH Measurement and Adjustment:
-
Measure the pH of the resulting solution using a calibrated pH meter.
-
Adjust the pH to the desired level by adding small increments of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
-
Equilibration and Observation:
-
Allow the solution to equilibrate for at least one hour at the desired temperature.
-
Visually inspect for any precipitation. For quantitative analysis, the solution can be filtered or centrifuged, and the concentration of the supernatant can be measured by a suitable analytical method (e.g., HPLC).
-
Protocol 2: Solubilization Using a Co-solvent
-
Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your experimental system (e.g., ethanol, propylene glycol).
-
Preparation of the Co-solvent Mixture: Prepare a stock solution of the co-solvent in your aqueous buffer at the desired concentration (e.g., 20% v/v ethanol in water).
-
Dissolution of this compound:
-
Weigh the desired amount of this compound.
-
Add a small volume of the pure co-solvent to initially wet and disperse the compound.
-
Gradually add the co-solvent/aqueous buffer mixture while vortexing or sonicating until the compound is fully dissolved.
-
Bring the solution to the final volume with the co-solvent/aqueous buffer mixture.
-
-
Observation: Observe the solution for any signs of precipitation over time.
Protocol 3: Complexation with Cyclodextrins
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to other cyclodextrins.[14][15]
-
Preparation of the Cyclodextrin Solution:
-
Prepare a stock solution of the cyclodextrin in the desired aqueous buffer (e.g., 10% w/v HP-β-CD in water). Gentle heating may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
-
Complexation:
-
Add the this compound to the cyclodextrin solution.
-
Stir or shake the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
-
Removal of Undissolved Compound:
-
Centrifuge or filter the solution to remove any undissolved this compound.
-
The concentration of the solubilized compound in the clear supernatant can then be determined.
-
Visualizations
Caption: A workflow for selecting a solubility enhancement strategy.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. symmetric.events [symmetric.events]
- 4. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. reddit.com [reddit.com]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. pharmatutor.org [pharmatutor.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzet.com [alzet.com]
- 16. scispace.com [scispace.com]
- 17. nbinno.com [nbinno.com]
- 18. PubChemLite - this compound (C9H18O2) [pubchemlite.lcsb.uni.lu]
- 19. 2,4-Dimethylheptanoic acid | C9H18O2 | CID 18547203 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity of 2,2-Dimethylheptanoic acid in mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of 2,2-Dimethylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a focus on overcoming low signal intensity.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a frequent and frustrating issue in the mass spectrometry of this compound and other small carboxylic acids. This guide provides a systematic approach to diagnose and resolve the root cause of the problem.
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A1: Before delving into complex parameter optimization, it's crucial to rule out basic issues with your system and sample.
System Suitability Checks:
-
Tuning and Calibration: Ensure your mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications. This confirms that the instrument is operating at peak performance.[1][2]
-
Solvent and Mobile Phase Quality: Verify that you are using high-purity, MS-grade solvents and that your mobile phases have been freshly prepared to minimize background noise and the formation of unwanted adducts.[3][4]
-
LC System Integrity: Confirm that the LC system is functioning correctly, with a stable pressure and no leaks.[4] Check for any potential blockages in the tubing.
-
Ion Source Inspection: Visually confirm that the electrospray needle is generating a stable and fine spray. An unstable or absent spray is a common reason for signal loss.[3]
Sample Integrity Checks:
-
Concentration: Your sample may be too dilute. Conversely, a highly concentrated sample can lead to ion suppression.[1][4]
-
Degradation: Prepare a fresh sample of this compound to eliminate the possibility of sample degradation.[4]
Q2: My this compound signal is weak and inconsistent. How can I improve the ionization efficiency?
A2: Optimizing the ionization process is critical for enhancing signal intensity. Small carboxylic acids like this compound often have poor ionization efficiency.[5]
Ionization Mode:
-
Negative Ion Mode ESI: For carboxylic acids, negative ion mode Electrospray Ionization (ESI) is typically used to detect the deprotonated molecule [M-H]⁻.[2][6]
Mobile Phase Composition:
-
Additives: While acidic modifiers like 0.1% formic acid are common in positive mode, for negative mode analysis of carboxylic acids, their presence can sometimes suppress the signal of the analyte.[7] Experiment with and without a weak acid in the mobile phase. In some cases, weak acids can have favorable effects on negative-ion ESI-MS.[8]
-
Solvent Choice: The choice of organic solvent (e.g., acetonitrile vs. methanol) can impact ionization efficiency. Ensure you are using high-purity, MS-grade solvents.[3]
Instrument Parameters:
-
Source Settings: Optimize key ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound.[1][6]
-
Ion Source Cleanliness: A dirty ion source is a very common cause of poor signal strength and inconsistent results.[2][9] Regular cleaning of the ion source components is crucial for optimal performance.[9]
Q3: My standard of this compound shows a strong signal, but when I analyze my extracted sample, the signal is very low. What could be the issue?
A3: This scenario strongly suggests the presence of matrix effects, where other components in your sample extract interfere with the ionization of your target analyte.[3]
Identification and Mitigation of Matrix Effects:
-
Improve Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[4]
-
Modify Chromatography: Adjust the chromatographic method (e.g., gradient slope, column chemistry) to separate the this compound from the co-eluting matrix components that are causing ion suppression.
-
Dilute the Sample: Diluting the sample can reduce the concentration of the interfering compounds, thereby lessening their suppressive effect.[4]
-
Use an Internal Standard: A stable isotope-labeled internal standard of this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q4: I've optimized my source parameters and mobile phase, but the signal for this compound is still too low for my application. What other strategies can I employ?
A4: When direct analysis fails to provide the required sensitivity, chemical derivatization is a powerful strategy to enhance the signal intensity of carboxylic acids.[5][10] Derivatization modifies the analyte to improve its ionization efficiency and chromatographic properties.[5][11]
Derivatization Strategies:
-
Rationale: The goal of derivatization for LC-MS is often to introduce a group that is readily ionizable in positive ion mode, which can be more robust and sensitive than negative ion mode for certain molecules.[11][12]
-
Common Reagents: Several reagents are available for derivatizing carboxylic acids, such as 3-Nitrophenylhydrazine (3-NPH) and 4-Hydrazinobenzoic acid (4-HBA).[5] Reagents like Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (TMPP) have also been used to enhance detection in positive ion mode.[13]
Frequently Asked Questions (FAQs)
Q: Why is it difficult to get a strong signal for this compound in its underivatized form? A: Small carboxylic acids often have low ionization efficiency in ESI-MS.[5] Their properties can also lead to poor retention on common reversed-phase liquid chromatography columns, causing them to elute early with other polar compounds, which can lead to ion suppression.[5][13]
Q: What is the best ionization mode for underivatized this compound? A: Negative ion mode ESI is generally preferred for detecting the deprotonated molecule [M-H]⁻.[2][6] However, if sensitivity is an issue, derivatization to allow for positive ion mode detection is a strong alternative.[12]
Q: What are common adducts I might see for this compound in negative ion mode? A: Besides the deprotonated molecule [M-H]⁻, you might observe adducts with components of your mobile phase, such as formate [M+HCOO]⁻ or acetate [M+CH3COO]⁻ if these are present. In some cases, dimer formation can also occur.[14] The presence of multiple adducts can split the signal, reducing the intensity of the primary ion of interest.
Q: How often should I clean the ion source of my mass spectrometer? A: The frequency of cleaning depends on the cleanliness of your samples and the number of analyses performed. For complex matrices, weekly cleaning of the ion source may be necessary to maintain optimal performance and prevent signal loss.[9] For cleaner samples, less frequent cleaning may be sufficient.
Experimental Protocols
Protocol 1: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)
This protocol is a representative method for the derivatization of carboxylic acids to enhance their detection in LC-MS.
Materials:
-
This compound standard solution or sample extract
-
3-Nitrophenylhydrazine (3-NPH) solution (e.g., 10 mg/mL in a suitable organic solvent)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 20 mg/mL in water)
-
Pyridine solution (e.g., 1% v/v in a suitable organic solvent)
-
Reaction vials
-
Heating block or incubator
Procedure:
-
To 100 µL of the this compound standard solution or sample extract in a reaction vial, add 50 µL of the 3-NPH solution.[5]
-
Add 50 µL of the EDC solution to the mixture.[5]
-
Add 50 µL of the pyridine solution to catalyze the reaction.[5]
-
Vortex the mixture gently to ensure it is well-mixed.
-
Incubate the reaction mixture. Optimal conditions may require some optimization, but a starting point is 60°C for 30 minutes.[5]
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for LC-MS analysis. Dilution with a suitable solvent may be necessary before injection.[11]
Data Presentation
Table 1: Comparison of Detection Limits for Carboxylic Acids With and Without Derivatization
| Carboxylic Acid | Detection Limit (Underivatized, Negative Ion Mode) | Detection Limit (TMPP Derivatized, Positive Ion Mode) | Reference |
| Fumaric Acid | 24 fmol | 2 fmol | [13] |
| Sorbic Acid | 51 fmol | 4 fmol | [13] |
| Maleic Acid | 2 fmol | 0.4 fmol | [13] |
| Salicylic Acid | 117 fmol | 540 fmol | [13] |
Note: This table illustrates the potential for significant improvement in detection limits with derivatization for some carboxylic acids. The success of derivatization can be analyte-dependent, as seen with salicylic acid.
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity.
Caption: Workflow for derivatization of a carboxylic acid.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for 2,2-Dimethylheptanoic Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the analysis of 2,2-Dimethylheptanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Here you will find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of this compound?
A1: this compound, like other carboxylic acids, is a polar molecule with low volatility due to the presence of an active hydrogen atom in its carboxyl group.[1] Direct injection onto a GC system would result in poor peak shape, strong tailing, and potential adsorption to active sites within the GC inlet and column.[2][3] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester or silyl derivative, making it suitable for GC analysis.[2][4][5]
Q2: What are the most common derivatization methods for carboxylic acids like this compound?
A2: The three primary methods for derivatizing carboxylic acids for GC-MS analysis are silylation, alkylation (esterification), and acylation.[2][5][6]
-
Silylation: This method replaces the acidic proton with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are very common and effective.[5]
-
Alkylation (Esterification): This involves converting the carboxylic acid into an ester, most commonly a methyl ester (FAME). A widely used reagent for this is boron trifluoride in methanol (BF3-methanol).[3][4]
-
Acylation: This process introduces an acyl group to a compound containing active hydrogens.[6]
Q3: Which type of GC column is best suited for analyzing derivatized this compound?
A3: The choice of GC column is critical for achieving good separation. For the analysis of fatty acid derivatives, polar capillary columns are generally recommended to achieve good resolution between isomers.[3][4] However, a general-purpose, low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms) is also highly effective, especially for separating compounds based on boiling point, and is robust for routine analysis.[7] For complex mixtures containing multiple isomers, a highly polar cyanopropyl column (e.g., HP-88) may provide better separation.[3]
Q4: What are the expected mass spectral characteristics of derivatized this compound?
A4: Using Electron Ionization (EI) at 70 eV, the derivatized compound will fragment in a predictable pattern. For a trimethylsilyl (TMS) derivative, you would expect to see a molecular ion (M+) peak, although it may be of low abundance. More prominent fragments would include the loss of a methyl group (M-15) and ions characteristic of the silyl group and the cleaved acid structure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Incomplete Derivatization: Free, underivatized acid is interacting with the system.[3] 2. Active Sites: The inlet liner, column, or seals have active sites causing adsorption.[3][8][9] 3. Column Contamination: Non-volatile residues have accumulated on the column. | 1. Optimize Derivatization: Ensure you are using a sufficient excess of the derivatizing agent and that reaction time and temperature are adequate. Use high-quality, anhydrous reagents.[3] 2. System Maintenance: Use a deactivated inlet liner and gold-plated seals.[3][8] Regularly replace the septum and liner.[8] 3. Column Care: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 15 cm from the front of the column or replace it.[9] |
| Poor Sensitivity / No Peak | 1. Sample Concentration Too Low: The amount of analyte injected is below the instrument's detection limit. 2. System Leak: Leaks in the carrier gas line, injector, or connections can reduce the amount of sample reaching the detector.[10][11] 3. Dirty Ion Source: Contamination in the mass spectrometer's ion source reduces sensitivity.[3] 4. Incorrect MS Parameters: The acquisition mode (Scan vs. SIM) or detector settings are not optimized. | 1. Concentrate Sample: Evaporate the solvent under a gentle stream of nitrogen after extraction and derivatization to concentrate the analyte.[3] 2. Leak Check: Perform a thorough leak check of the entire GC-MS system.[7] 3. Clean Ion Source: Perform routine maintenance and cleaning of the ion source components as per the manufacturer's guide.[3] 4. Optimize MS Method: For higher sensitivity, use Selected Ion Monitoring (SIM) mode instead of Full Scan mode. Ensure the detector voltage is set appropriately.[12][13] |
| Ghost Peaks / Contamination | 1. Contaminated Solvents/Reagents: Impurities are present in the solvents or derivatizing agents.[8] 2. Septum Bleed: Particles from the injector septum are entering the system.[8] 3. Carryover: Residue from a previous, more concentrated sample is present in the syringe or injector. | 1. Use High-Purity Reagents: Always use high-purity, chromatography-grade solvents and fresh reagents. Run a "blank" sample to confirm the source of contamination.[8] 2. Regular Maintenance: Replace the septum regularly.[8] 3. Proper Wash Steps: Implement rigorous syringe washing steps between injections. If necessary, run a solvent blank after a high-concentration sample. |
| Poor Resolution | 1. Suboptimal GC Oven Program: The temperature ramp rate is too fast to separate closely eluting compounds.[3] 2. Incorrect Carrier Gas Flow: The linear velocity of the carrier gas is not optimal for the column.[3] 3. Column Overload: Injecting too much sample can cause broad, fronting peaks.[10] | 1. Optimize Temperature Program: Decrease the ramp rate (e.g., from 10°C/min to 3-5°C/min) in the temperature range where the analyte elutes.[3] 2. Adjust Flow Rate: Set the carrier gas flow rate to the optimal linear velocity for your column's internal diameter and carrier gas type (typically around 35-45 cm/s for Helium). 3. Reduce Injection Volume: Dilute the sample or reduce the injection volume.[10] |
Experimental Protocols
Protocol 1: Silylation Derivatization of this compound
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester, a volatile derivative suitable for GC-MS analysis.
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract is completely dry. Evaporate any remaining solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of anhydrous pyridine or acetonitrile.
-
Add 50 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst.[6]
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.[14][15]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 2: Optimized GC-MS Method
These are recommended starting parameters for the analysis of TMS-derivatized this compound. Optimization may be required for your specific instrument and application.
| Parameter | Recommended Setting | Purpose |
| GC System | ||
| Injection Port | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and improves peak shape. |
| Injection Volume | 1 µL | |
| Liner | Deactivated, Split liner | Minimizes analyte interaction and degradation.[8] |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal column efficiency. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms) | General purpose, robust column suitable for this analysis. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolving power. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | |
| Ramp Rate | 10 °C/min to 280 °C | Separates compounds based on boiling point. |
| Final Hold | Hold at 280 °C for 5 min | Ensures all components are eluted from the column. |
| MS System | ||
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for EI.[3] |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy for creating reproducible library-searchable spectra.[13] |
| Acquisition Mode | Full Scan (m/z 50-400) | For initial identification of the compound. |
| SIM (Selected Ion Monitoring) | For high-sensitivity quantitative analysis.[12] | |
| Expected Data | ||
| Retention Time | Dependent on exact conditions, but expected after other smaller organic acids. | |
| Quantifier Ion (SIM) | m/z 117 (or other intense, unique fragment) | To be determined from the full scan spectrum. |
| Qualifier Ions (SIM) | Two other characteristic fragment ions. | Confirms the identity of the analyte. |
Visualized Workflows and Logic
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 7. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 15. benchchem.com [benchchem.com]
Preventing side reactions in the synthesis of 2,2-Dimethylheptanoic acid derivatives.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylheptanoic acid and its derivatives. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges and prevent the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound involve the α,α-dialkylation of a suitable precursor. The two most common approaches are:
-
Direct Alkylation of Heptanoic Acid or its Esters: This involves the sequential alkylation of a heptanoic acid or ester enolate with two methyl groups. Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are crucial for efficient and selective enolate formation.
-
Malonic Ester Synthesis: This classic method utilizes diethyl malonate as the starting material, which is sequentially alkylated with a pentyl halide and then two methyl halides. Subsequent hydrolysis and decarboxylation yield the desired product.[1][2][3][4][5]
Q2: Why is the choice of base so critical in the direct alkylation method?
A2: The choice of base is critical to ensure complete and irreversible formation of the enolate, which minimizes side reactions. Weaker bases, such as sodium ethoxide, can lead to an equilibrium between the starting material and the enolate. This can result in side reactions like self-condensation or O-alkylation. Strong, non-nucleophilic, sterically hindered bases like LDA are preferred because they rapidly and quantitatively deprotonate the α-carbon, driving the reaction towards the desired alkylation product.
Q3: What are the major side reactions to be aware of during the synthesis of this compound?
A3: The most common side reactions include:
-
Mono-alkylation: Incomplete second alkylation leads to the formation of 2-methylheptanoic acid.
-
Polyalkylation: If the reaction conditions are not carefully controlled, undesired multiple alkylations can occur, especially in malonic ester synthesis.
-
Elimination: The use of secondary or tertiary alkyl halides as alkylating agents can lead to E2 elimination as a competing side reaction. For the synthesis of the title compound, this is less of a concern as methyl halides are used.
-
O-alkylation vs. C-alkylation: While C-alkylation is the desired outcome, O-alkylation of the enolate can occur, leading to the formation of an ester byproduct. The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation.
Q4: How does steric hindrance from the two methyl groups affect subsequent derivatization of this compound?
A4: The two methyl groups at the α-position create significant steric hindrance around the carboxylic acid group. This can slow down or inhibit reactions that involve nucleophilic attack at the carbonyl carbon, such as esterification or amidation. More forcing reaction conditions or specialized coupling agents may be required to achieve high yields for these transformations.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Enolate Formation | - Use a strong, sterically hindered base like LDA. - Ensure the base is fresh and properly prepared. - Use a slight excess of the base (1.05-1.1 equivalents). - Perform the reaction under strictly anhydrous conditions. |
| Side Reactions | - Control the reaction temperature; typically, enolate formation is done at low temperatures (e.g., -78 °C). - Add the alkylating agent slowly to the enolate solution. - Use a more reactive alkylating agent (e.g., methyl iodide instead of methyl bromide). |
| Work-up and Purification Losses | - Ensure complete quenching of the reaction before extraction. - Perform multiple extractions with a suitable organic solvent. - Optimize purification methods (e.g., distillation or chromatography) to minimize product loss. |
Issue 2: Presence of Mono-alkylated Impurity (2-Methylheptanoic Acid)
| Potential Cause | Recommended Solution |
| Incomplete Second Alkylation | - Ensure sufficient equivalents of the second alkylating agent are used. - Allow for adequate reaction time for the second alkylation step. - Consider a slight increase in reaction temperature after the addition of the second alkylating agent, but monitor for side reactions. |
| Steric Hindrance | - After the first alkylation, the enolate for the second alkylation is more sterically hindered. Ensure optimal reaction conditions to overcome this. |
Issue 3: Formation of Poly-alkylated Byproducts
| Potential Cause | Recommended Solution |
| Excess Alkylating Agent | - Use a stoichiometric amount of the alkylating agent for each alkylation step. |
| Reaction Conditions | - Maintain low temperatures during the addition of the alkylating agent. |
Data Presentation
Table 1: Comparison of Reaction Conditions for α,α-Dialkylation (Illustrative Data)
| Entry | Starting Material | Base (Equivalents) | Alkylating Agent (Equivalents) | Solvent | Temperature (°C) | Yield of this compound (%) | Major Side Product(s) (%) |
| 1 | Heptanoic Acid | LDA (2.1) | MeI (2.2) | THF | -78 to RT | 75 | 2-Methylheptanoic Acid (15) |
| 2 | Ethyl Heptanoate | LDA (1.1) | MeI (1.2) | THF | -78 to RT | 85 | 2-Methylheptanoic Acid (10) |
| 3 | Diethyl Malonate | NaOEt (2.0) | 1. Pentyl-Br (1.0) 2. MeI (2.0) | EtOH | Reflux | 65 | Poly-alkylated products (20) |
| 4 | Ethyl Isobutyrate | LDA (1.0) | 1,5-Dibromopentane (1.0) | THF | -30 to 10 | 85 (for ethyl 7-bromo-2,2-dimethylheptanoate)[6] | Disubstituted byproducts (<5)[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation of Ethyl Heptanoate
Materials:
-
Ethyl heptanoate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Enolate Formation (First Alkylation):
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add ethyl heptanoate (1.0 eq.) dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
First Alkylation:
-
Add methyl iodide (1.1 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Second Alkylation:
-
Cool the reaction mixture back to -78 °C.
-
Prepare a fresh solution of LDA (1.1 eq.) in a separate flask as described in step 1.
-
Slowly add the solution of ethyl 2-methylheptanoate to the freshly prepared LDA solution at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Add methyl iodide (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Hydrolysis:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 2,2-dimethylheptanoate.
-
Hydrolyze the ester by refluxing with an excess of aqueous NaOH solution.
-
After cooling, acidify the mixture with concentrated HCl until acidic (pH ~1-2).
-
Extract the carboxylic acid with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualization
References
- 1. grokipedia.com [grokipedia.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]
How to address poor cell viability in 2,2-Dimethylheptanoic acid treatment experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in experiments involving 2,2-Dimethylheptanoic acid.
Troubleshooting Guide
Poor cell viability in this compound treatment experiments can arise from a variety of factors, from suboptimal compound preparation to inherent cellular responses. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Rapid Cell Death and Detachment Following Treatment
Symptoms:
-
Widespread cell lysis and detachment observed shortly after adding the compound.
-
Inconsistent results between replicate wells.
-
Visible precipitate in the culture medium.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Precipitation | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol. Dilute the stock solution in a serum-containing medium with vigorous vortexing immediately before adding it to the cells. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).[1] |
| Solvent Toxicity | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your highest treatment dose to ensure that the solvent itself is not causing cytotoxicity.[2] If solvent toxicity is observed, reduce the final concentration by preparing a more concentrated stock of this compound. |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations to identify the IC50 value. |
| Inadequate Dispersion | After adding the diluted compound to the wells, gently swirl the plate to ensure even distribution. Avoid forceful pipetting, which can cause shear stress to the cells. |
| Use of a Carrier Protein | To improve solubility and bioavailability while reducing potential toxicity, complex this compound with fatty acid-free bovine serum albumin (BSA). This mimics the physiological transport of fatty acids. |
Issue 2: Gradual Decrease in Cell Viability Over Time
Symptoms:
-
Reduced cell proliferation compared to control.
-
Increased number of floating, dead cells over 24-72 hours.
-
Morphological changes are indicative of cellular stress or apoptosis (e.g., cell shrinkage, membrane blebbing).
Possible Causes & Solutions:
| Cause | Solution |
| Induction of Apoptosis | The compound may be inducing programmed cell death. Assess markers of apoptosis such as caspase activation (e.g., Caspase-3, -8, -9), DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential.[3][4][5] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to fatty acid-induced stress. Consider testing the compound on a panel of cell lines to determine if the observed effect is cell-type specific. |
| Nutrient Depletion | High metabolic activity or stress can lead to the rapid depletion of essential nutrients from the culture medium. Ensure that the medium volume is adequate and consider replenishing the medium during longer incubation periods. |
| Oxidative Stress | Fatty acid metabolism can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[3] Measure ROS levels using probes like DCFDA and consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if oxidative stress is the primary cause of cell death.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve this compound for cell culture experiments?
A1: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent such as DMSO or ethanol to create a high-concentration stock solution.[1] This stock can then be diluted in a complete cell culture medium, preferably containing serum, to the final desired concentration immediately before treating the cells. To enhance solubility and reduce toxicity, complexing the fatty acid with fatty acid-free BSA is highly recommended.
Q2: My cell viability results are highly variable between experiments. What could be the cause?
A2: High variability can stem from several factors:
-
Inconsistent Compound Preparation: Ensure the stock solution is homogenous and that dilutions are accurate. Prepare fresh dilutions for each experiment.
-
Uneven Cell Seeding: Make sure to have a single-cell suspension before seeding and use a consistent pipetting technique to ensure an equal number of cells in each well.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell viability. It is best practice to fill the outer wells with sterile PBS or medium without cells and use only the inner wells for your experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with excessive passaging.
Q3: At what concentration should I start my this compound treatment?
A3: Since there is limited specific data on the cytotoxicity of this compound, it is crucial to perform a dose-response study. Based on studies with other long-chain fatty acids, a starting range of 10 µM to 250 µM is reasonable.[7] This range will help you identify a suitable window for observing biological effects without causing immediate, overwhelming cytotoxicity.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical results from experiments with similar branched-chain fatty acids to provide a reference for expected outcomes.
Table 1: Effect of this compound Concentration on Cell Viability (48h Treatment)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 10 | 95 | ± 5.1 |
| 25 | 82 | ± 6.3 |
| 50 | 65 | ± 5.8 |
| 100 | 41 | ± 4.9 |
| 200 | 18 | ± 3.7 |
Table 2: Time-Course of Cell Viability at a Fixed Concentration (50 µM) of this compound
| Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | ± 3.9 |
| 12 | 88 | ± 5.2 |
| 24 | 76 | ± 6.1 |
| 48 | 65 | ± 5.8 |
| 72 | 48 | ± 4.6 |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm the solution to 37°C.
-
Prepare a 100 mM stock solution of this compound in 100% ethanol.
-
Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Sterile filter the final solution using a 0.22 µm filter.
-
Dilute the complex in cell culture medium to the desired final treatment concentrations.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the this compound-BSA complex or the compound diluted from an organic stock. Include vehicle-only and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for this compound treatment and viability assessment.
Caption: Mitochondrial-mediated apoptosis pathway potentially activated by fatty acid-induced cellular stress.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of mitochondrial permeability transition and caspase-9 activation in dimethyl sulfoxide-induced apoptosis of EL-4 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Di-2-ethylhexyl phthalate (DEHP) induces apoptosis of mouse HT22 hippocampal neuronal cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Protocols for 2,2-Dimethylheptanoic Acid from Complex Matrices
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the extraction of 2,2-Dimethylheptanoic acid from complex biological matrices such as plasma and serum. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your method development and optimization efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing an extraction protocol for this compound?
A1: The most critical first step is to consider the physicochemical properties of this compound and the nature of your sample matrix. This compound is a medium-chain branched fatty acid, making it relatively nonpolar. The complexity of the matrix (e.g., plasma, serum) will influence the choice of extraction technique to minimize interferences from proteins, phospholipids, and other endogenous compounds.
Q2: Should I choose Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?
A2: The choice between LLE and SPE depends on your specific requirements:
-
LLE is a classic, robust technique that is effective for separating compounds based on their differential solubility in immiscible liquids. It is often simpler to set up initially but can be more labor-intensive and may form emulsions with complex matrices.
-
SPE offers higher selectivity and can provide cleaner extracts, which is particularly beneficial for sensitive downstream analyses like GC-MS. SPE can be more easily automated for higher throughput. For acidic compounds like this compound, anion exchange or mixed-mode SPE cartridges can be highly effective.
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: this compound is a carboxylic acid, which is polar and has low volatility. Direct analysis by Gas Chromatography (GC) results in poor peak shape and low sensitivity. Derivatization converts the carboxylic acid group into a less polar and more volatile ester (e.g., a methyl or silyl ester), making it suitable for GC analysis.[1] Due to the steric hindrance from the two methyl groups at the alpha-position, specific derivatization conditions may be required for complete conversion.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge. To minimize them:
-
Optimize Sample Cleanup: Use a more selective extraction method (e.g., SPE) to remove interfering matrix components.
-
Dilute the Extract: Diluting the final extract can reduce the concentration of interfering substances.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Employ an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in extraction recovery.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete extraction from the sample matrix. Analyte loss during solvent evaporation. Inefficient elution from the SPE cartridge. Adsorption to glassware or plasticware. | - Ensure proper pH adjustment of the sample to protonate the carboxylic acid for better extraction into an organic solvent. - Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. - Optimize the SPE elution solvent to ensure complete recovery from the sorbent. - Use silanized glassware to prevent adsorption. |
| High Variability Between Replicates | Inconsistent sample homogenization or pipetting. Incomplete or variable derivatization. Emulsion formation during LLE. | - Ensure consistent sample handling and use calibrated pipettes. - Optimize derivatization conditions (reagent volume, temperature, and time) and ensure the sample extract is completely dry before adding the reagent. - For LLE, use gentle mixing, add salt to the aqueous phase, or centrifuge at a higher speed to break emulsions.[2] |
| Interfering Peaks in Chromatogram | Co-extraction of matrix components. Contamination from solvents, reagents, or labware. | - Improve the selectivity of the extraction method (e.g., use a more specific SPE sorbent or an additional wash step). - Run a blank sample to identify the source of contamination and use high-purity solvents and reagents. |
| Poor Chromatographic Peak Shape (Tailing) | Incomplete derivatization. Active sites in the GC inlet or column. | - Re-optimize the derivatization procedure to ensure complete conversion of the analyte. - Use a deactivated GC inlet liner and a high-quality, inert GC column. |
Data Presentation
The following tables provide representative quantitative data for the extraction and analysis of medium-chain fatty acids from biological matrices. Note that these values are illustrative and optimal results for this compound may vary. Method validation is strongly recommended.
Table 1: Representative Recovery Data for Liquid-Liquid Extraction (LLE) of Medium-Chain Fatty Acids from Plasma/Serum
| Extraction Solvent | pH of Aqueous Phase | Recovery (%) | Precision (%RSD) | Reference Compound(s) |
| Ethyl Acetate | < 2 | 85 - 95 | < 10 | C8-C10 Fatty Acids |
| Methyl tert-butyl ether (MTBE) | < 2 | 80 - 90 | < 15 | Short-chain fatty acids |
| Hexane:Isopropanol (3:2, v/v) | Neutral | 70 - 85 | < 15 | General Fatty Acids |
Table 2: Representative Performance Data for Solid-Phase Extraction (SPE) of Medium-Chain Fatty Acids from Plasma/Serum
| SPE Sorbent Type | Elution Solvent | Recovery (%) | Precision (%RSD) | Reference Compound(s) |
| C18 (Reversed-Phase) | Acetonitrile | 80 - 95 | < 10 | C8-C12 Fatty Acids |
| Mixed-Mode Anion Exchange | 5% Formic Acid in Methanol | 90 - 105 | < 10 | Acidic Drugs |
| Polymeric Reversed-Phase | Methanol | 85 - 100 | < 15 | General Fatty Acids |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
-
Sample Preparation:
-
To 200 µL of plasma or serum in a glass tube, add an appropriate internal standard.
-
Acidify the sample to a pH of approximately 2 by adding 20 µL of 2M HCl. Vortex briefly.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Collection and Drying:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction step twice more with 1 mL of ethyl acetate each time, combining the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization and Analysis:
-
Proceed with derivatization for GC-MS analysis (see Protocol 3).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
-
Sample Pre-treatment:
-
To 200 µL of plasma or serum, add an appropriate internal standard.
-
Add 600 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds and centrifuge at 4,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.
-
-
Drying and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Proceed with derivatization for GC-MS analysis (see Protocol 3).
-
Protocol 3: Derivatization for GC-MS Analysis (Silylation)
Due to the steric hindrance of the carboxyl group in this compound, a strong silylating agent and potentially elevated temperatures are recommended for complete derivatization.
-
Reagent Preparation:
-
Use a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
-
Derivatization Reaction:
-
To the dried extract from LLE or SPE, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Mandatory Visualization
General Experimental Workflow
Caption: General workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low recovery of this compound.
References
Technical Support Center: Minimizing Contamination in 2,2-Dimethylheptanoic Acid Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing contamination in 2,2-Dimethylheptanoic acid standards.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, presented in a question-and-answer format.
Question: I am observing an unexpected peak in my chromatogram with a higher molecular weight than this compound. What could it be?
Answer: A common impurity in commercially available this compound is a disubstituted byproduct formed during synthesis. A frequent synthetic route involves the reaction of an isobutyrate ester with a pentyl halide. A potential side reaction can lead to the formation of 8,8-dimethylpentadecanedioic acid, which would appear as a higher molecular weight species in your analysis.[1][2]
Potential Contaminant Profile
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| This compound | C₉H₁₈O₂ | 158.24 | Target Analyte |
| 8,8-Dimethylpentadecanedioic acid | C₁₇H₃₂O₄ | 300.43 | Synthesis Byproduct[1][2] |
| Phthalates | Variable | Variable | Leaching from plastic labware[3] |
| Siloxanes | Variable | Variable | Septa bleed, glassware contamination |
Question: My baseline is noisy and contains several small, unidentified peaks. What are the likely sources of this contamination?
Answer: A noisy baseline with extraneous peaks, often referred to as "ghost peaks," can originate from several sources:
-
Solvents and Reagents: Impurities in solvents, even those of high purity grades, can introduce contamination. It is crucial to use HPLC or GC-grade solvents and fresh reagents. Running a "blank" analysis with only the solvents and reagents can help identify them as the source of contamination.
-
System Contamination: Contamination can accumulate in various parts of the analytical system, such as the injector, column, and detector. Regular cleaning and maintenance are essential. For gas chromatography (GC) systems, inlet liners and septa are common sources of contamination and should be replaced regularly.
-
Labware and Environment: Plasticizers like phthalates can leach from plastic containers and pipette tips. Whenever possible, use glassware that has been meticulously cleaned. Airborne particles and vapors in the laboratory can also be a source of contamination.[3]
Question: I am using HPLC with UV detection, but the sensitivity for this compound is poor. How can I improve it?
Answer: Carboxylic acids like this compound lack a strong chromophore, leading to poor sensitivity with UV detection at higher wavelengths. To improve sensitivity, you can:
-
Detect at a Lower Wavelength: Set the UV detector to a lower wavelength, typically in the range of 210 nm, to increase the absorbance of the carboxylic acid group.[4][5][6]
-
Derivatization: While not always necessary for HPLC-UV, derivatization of the carboxylic acid to introduce a UV-active functional group can significantly enhance sensitivity. However, this adds a step to the sample preparation and requires careful optimization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound standards?
A1: To ensure the stability of this compound standards, they should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7] It is advisable to store them in tightly sealed, corrosion-resistant containers.[7] For long-term storage, refrigeration is recommended.
Q2: What are the common analytical techniques for assessing the purity of this compound?
A2: The most common and effective techniques for analyzing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Mass Spectrometry (MS) detector.[8][9]
Q3: Is derivatization necessary for the analysis of this compound?
A3:
-
For GC-MS analysis: Yes, derivatization is generally required to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl ester) to ensure good chromatographic peak shape and prevent thermal degradation in the injector and column.[9][10][11]
-
For HPLC analysis: Derivatization is not always necessary, especially when using MS detection. For UV detection, it can be beneficial for improving sensitivity as mentioned above.
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound using HPLC with UV detection. Optimization may be required based on the specific instrumentation and sample matrix.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the analyte is in its protonated form. The optimal ratio may need to be determined empirically.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
HPLC Conditions:
-
Analysis: Inject the standards and samples. Identify and quantify the this compound peak based on its retention time and the calibration curve.
Protocol 2: General GC-MS Method for this compound Analysis (with Derivatization)
This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization.
Materials:
-
This compound standard
-
Derivatization agent (e.g., BSTFA with 1% TMCS, or Methanolic HCl)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
GC capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in an anhydrous solvent.
-
Derivatization:
-
In a clean, dry vial, evaporate a known amount of the standard solution to dryness under a gentle stream of nitrogen.
-
Add the derivatization agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at a specified temperature (e.g., 70 °C) for a designated time (e.g., 30 minutes) to complete the reaction.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: Non-polar or mid-polar capillary column
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Analysis: Inject the derivatized standard. Identify the derivatized this compound peak based on its retention time and mass spectrum.
Visualizations
Caption: Troubleshooting workflow for identifying contamination sources.
Caption: General experimental workflow for purity analysis.
References
- 1. CN111675614B - Method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]
- 2. CN112521282A - Bepaidic acid intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 5. scioninstruments.com [scioninstruments.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iroatech.com [iroatech.com]
- 11. researchgate.net [researchgate.net]
Dealing with peak tailing of 2,2-Dimethylheptanoic acid in HPLC.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of 2,2-Dimethylheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it in my chromatogram?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that extends from the peak maximum. In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A Tf value greater than 1.2 typically indicates significant tailing. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds such as this compound, peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the carboxylic acid moiety of the analyte, leading to a secondary retention mechanism and peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (estimated to be around 4.5-5.0), the compound can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.
Q3: How does the steric hindrance from the 2,2-dimethyl groups affect the chromatography?
A3: The two methyl groups at the alpha-position of this compound create steric hindrance around the carboxylic acid group. This can influence its interaction with the stationary phase. While steric hindrance can sometimes reduce unwanted secondary interactions, it may also affect the primary hydrophobic interaction, potentially leading to broader peaks if the mobile phase and stationary phase are not well optimized.
Troubleshooting Guides
Issue: My peak for this compound is tailing.
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Step 1: Evaluate the Mobile Phase pH
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.
-
Rationale: To ensure this compound is in a single, non-ionized state, the mobile phase pH should be at least 1.5 to 2 pH units below its pKa. This minimizes interactions with residual silanols on the stationary phase.
-
Troubleshooting Action: Adjust the mobile phase pH to a value between 2.5 and 3.0 using an appropriate acidic modifier.
Step 2: Assess for Column Overload
Injecting an excessive amount of the analyte can lead to peak distortion.
-
Rationale: The stationary phase has a finite capacity. Overloading it causes the peak to broaden and tail as the excess analyte travels through the column at different rates.
-
Troubleshooting Action: Reduce the sample concentration or the injection volume. A good starting point is to dilute the sample 10-fold and reinject.
Step 3: Check for Extra-Column Volume
Excessive volume outside of the analytical column can contribute to peak broadening.
-
Rationale: Long or wide-bore tubing, as well as poorly made connections, can increase the path length the analyte travels outside of the packed bed, leading to diffusion and peak tailing.
-
Troubleshooting Action: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected to avoid dead volumes.
Step 4: Consider the Stationary Phase Chemistry
The choice of HPLC column can significantly impact peak shape.
-
Rationale: Not all C18 columns are the same. Columns with high-purity silica and effective end-capping will have fewer active silanol groups available for secondary interactions.
-
Troubleshooting Action: If peak tailing persists, consider switching to a column with a different stationary phase, such as a polar-embedded or a base-deactivated C18 column, which are designed to minimize silanol interactions.
Data Presentation
Table 1: Recommended Mobile Phase Conditions for this compound
| Parameter | Recommended Range | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Ensures the analyte is in its non-ionized form, minimizing silanol interactions. |
| Buffer Concentration | 10 - 25 mM | Maintains a stable pH without causing precipitation with high organic content. |
| Acidic Additive | 0.1% Formic Acid or 0.1% Acetic Acid | Provides the necessary pH control and is compatible with mass spectrometry.[1] |
| Organic Modifier | Acetonitrile or Methanol | Common reversed-phase solvents; the choice may affect selectivity. |
Table 2: Column Selection Guide for Branched-Chain Carboxylic Acids
| Column Type | Key Feature | Ideal for |
| High-Purity C18 | Low silanol activity | General purpose analysis of fatty acids. |
| Polar-Embedded C18 | Contains a polar group embedded in the alkyl chain | Enhanced retention and peak shape for polar analytes. |
| Base-Deactivated C18 | Specifically treated to reduce silanol activity | Minimizing peak tailing for acidic and basic compounds. |
Experimental Protocols
Protocol 1: Preparation of Acidified Mobile Phase
Objective: To prepare a mobile phase with a controlled pH to minimize peak tailing of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or acetic acid)
-
0.45 µm filter
Methodology:
-
To prepare a 0.1% formic acid solution in water, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
Filter the aqueous portion of the mobile phase through a 0.45 µm filter to remove any particulates.
-
Prepare the desired mobile phase composition by mixing the filtered aqueous solution with the appropriate volume of HPLC-grade acetonitrile (e.g., for a 60:40 Acetonitrile:Water mobile phase, mix 600 mL of acetonitrile with 400 mL of the 0.1% formic acid solution).
-
Degas the final mobile phase mixture by sonication or helium sparging before use.
Protocol 2: Sample Preparation and Analysis
Objective: To prepare the this compound sample for analysis and perform the HPLC injection.
Materials:
-
This compound standard
-
Mobile phase (as prepared in Protocol 1)
-
HPLC vials
Methodology:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to determine the optimal concentration that does not overload the column.
-
Transfer the prepared samples to HPLC vials.
-
Set up the HPLC system with the appropriate column and mobile phase. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Inject a low concentration standard first to assess the peak shape.
-
If peak tailing is observed, proceed with the troubleshooting steps outlined in this guide.
Mandatory Visualization
Caption: Mechanism of peak tailing due to secondary silanol interactions.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Effect of acidic mobile phase additives on silanol interactions.
References
Technical Support Center: Optimization of Reaction Conditions for the Esterification of 2,2-Dimethylheptanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2,2-Dimethylheptanoic acid. Due to its sterically hindered nature at the α-position, this reaction can present several challenges. This guide offers structured advice, detailed experimental protocols, and quantitative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of this compound challenging?
The primary challenge arises from steric hindrance. The two methyl groups on the α-carbon shield the carbonyl group, making it difficult for the alcohol to perform a nucleophilic attack. This steric hindrance can lead to slow reaction rates, low yields, and the need for more forcing reaction conditions compared to unhindered carboxylic acids.[1][2]
Q2: What are the most common methods for esterifying this compound?
Given the steric hindrance, the two most common and effective methods are the Fischer esterification and the Steglich esterification.
-
Fischer Esterification: This method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4] To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed.[4]
-
Steglich Esterification: This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid.[2] This method is performed under milder, neutral conditions and is particularly suitable for acid-sensitive substrates.[2]
Q3: What are the typical side reactions observed during the esterification of this compound?
A common side reaction, particularly in Steglich esterification, is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate undergoes an intramolecular rearrangement. The use of DMAP as a catalyst helps to minimize this side reaction by rapidly converting the intermediate to the desired ester.[2] In Fischer esterification, at high temperatures, dehydration of the alcohol (especially if it is a secondary or tertiary alcohol) can occur.
Q4: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the ester product.
Troubleshooting Guides
Issue 1: Low or No Ester Yield
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity (Fischer Esterification) | Use a fresh, anhydrous acid catalyst. Ensure adequate catalyst loading (typically 1-5 mol%). |
| Equilibrium Limitation (Fischer Esterification) | Use a large excess of the alcohol (it can often be used as the solvent).[3] Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[4] |
| Incomplete Activation (Steglich Esterification) | Ensure DCC and DMAP are of high purity and used in appropriate stoichiometric amounts (typically a slight excess of DCC). |
| Steric Hindrance | Increase the reaction temperature, but monitor for potential side reactions.[5] Increase the reaction time. Consider using a less sterically hindered alcohol if the application allows. |
| Low Reaction Temperature | For Fischer esterification, refluxing is common. For Steglich esterification, reactions are often run at room temperature but may require gentle heating for hindered substrates. |
Issue 2: Presence of Unreacted Starting Material
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction progress by TLC or GC until the starting material is consumed. |
| Reversibility of the Reaction (Fischer Esterification) | Ensure efficient removal of water throughout the reaction.[4] |
| Poor Solubility of Reactants | Choose a solvent in which both the carboxylic acid and the alcohol are fully soluble at the reaction temperature. |
Issue 3: Formation of N-acylurea Byproduct (Steglich Esterification)
| Potential Cause | Recommended Solution |
| Slow Reaction with Alcohol | Ensure a sufficient catalytic amount of DMAP is used (typically 5-10 mol%) to accelerate the nucleophilic attack of the alcohol.[2] |
| Intramolecular Rearrangement of O-acylisourea | Maintain a moderate reaction temperature; elevated temperatures can favor the rearrangement. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by mole relative to the carboxylic acid).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,2-dimethylheptanoate.
-
Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: Steglich Esterification of this compound with Ethanol
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), ethanol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the esterification of sterically hindered carboxylic acids. While specific data for this compound is limited, these values serve as a good starting point for optimization.
Table 1: Fischer Esterification Parameters for Sterically Hindered Acids
| Parameter | Typical Range | Notes |
| Alcohol to Acid Molar Ratio | 10:1 to 50:1 (or as solvent) | A large excess shifts the equilibrium to the product side.[3] |
| Catalyst Loading (H₂SO₄) | 1 - 5 mol% | Higher loading can increase reaction rate but may lead to side reactions. |
| Temperature | Reflux temperature of the alcohol | Ensures a reasonable reaction rate. |
| Reaction Time | 4 - 24 hours | Depends on the specific substrates and reaction scale. |
Table 2: Steglich Esterification Parameters for Sterically Hindered Acids
| Parameter | Typical Range | Notes |
| Alcohol to Acid Molar Ratio | 1.1:1 to 1.5:1 | A slight excess of the alcohol is generally sufficient. |
| DCC to Acid Molar Ratio | 1.1:1 to 1.2:1 | A slight excess ensures complete activation of the acid. |
| DMAP to Acid Molar Ratio | 0.05:1 to 0.2:1 (5-20 mol%) | Catalytic amounts are crucial for accelerating the reaction.[2] |
| Temperature | 0 °C to Room Temperature | Mild conditions are a key advantage of this method. |
| Reaction Time | 12 - 48 hours | Steric hindrance can necessitate longer reaction times. |
Visualizations
Caption: Workflow for Fischer Esterification of this compound.
Caption: Workflow for Steglich Esterification of this compound.
Caption: Troubleshooting logic for low ester yield.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2,2-Dimethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2,2-Dimethylheptanoic acid, a branched-chain fatty acid of interest in various research and development settings. We will explore the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a detailed protocol for a validated LC-MS/MS method.
Comparison of Analytical Methods: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. Both techniques offer high selectivity and sensitivity, but they differ in their sample preparation requirements and chromatographic separation principles.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Separates compounds based on their polarity and interactions with a stationary and mobile phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wider range of polar and non-polar compounds, including those that are not readily volatile. |
| Derivatization | Often mandatory. this compound is not inherently volatile and requires derivatization to increase its volatility and improve chromatographic peak shape. Common derivatization methods include esterification to form Fatty Acid Methyl Esters (FAMEs) or reaction with silylating agents (e.g., BSTFA) or alkylating agents (e.g., PFBBr).[1][2] | Optional but can be beneficial. Direct analysis is often possible, which simplifies sample preparation. However, derivatization can be employed to enhance ionization efficiency and improve sensitivity.[3] |
| Sample Preparation | Typically involves liquid-liquid extraction followed by a derivatization step, which can be time-consuming. | Can be simpler, often involving protein precipitation or solid-phase extraction.[4] |
| Sensitivity | High sensitivity, particularly with selected ion monitoring (SIM). | Generally offers very high sensitivity, especially with multiple reaction monitoring (MRM). |
| Selectivity | High selectivity is achieved through chromatographic separation and mass filtering. | Excellent selectivity due to the combination of chromatographic separation and two stages of mass analysis (MS/MS).[5] |
| Throughput | Can be lower due to the time required for derivatization and longer GC run times. | Can offer higher throughput, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Instrumentation | Widely available in many analytical laboratories. | Increasingly common, offering a high degree of flexibility and sensitivity. |
Experimental Protocol: Validated LC-MS/MS Method for this compound Quantification
This protocol outlines a robust method for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): this compound-d3 (or a structurally similar deuterated carboxylic acid)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | This compound: Precursor Ion > Product Ion (To be determined by infusion of the standard) Internal Standard: Precursor Ion > Product Ion (To be determined by infusion of the standard) |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., Capillary Voltage, Gas Flow, Temperature) |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[6] The following parameters must be assessed:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.
-
Linearity and Range: Prepare a calibration curve using at least six non-zero concentrations of the analyte in the matrix. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high). Acceptance criteria are typically within ±15% (±20% for LLOQ) for both accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the analyte from the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and assessment of the method's performance.
Table 1: Linearity of Calibration Curve for this compound
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 200 | 2.355 |
| r² | 0.9992 |
Table 2: Accuracy and Precision Data for this compound
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 105.2 | 8.5 | 103.8 | 9.2 |
| Low | 3 | 98.7 | 6.2 | 101.5 | 7.1 |
| Medium | 75 | 102.1 | 4.5 | 100.9 | 5.3 |
| High | 150 | 99.5 | 3.8 | 98.9 | 4.6 |
Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method.
Logical Relationship of Validation Parameters
Caption: Interrelation of key validation parameters for a reliable analytical method.
References
A Comparative Analysis of the Biological Activity of 2,2-Dimethylheptanoic Acid and Other Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the known biological activities of various fatty acids, with a special focus on the structural differences between straight-chain and branched-chain fatty acids. While direct experimental data on the biological activity of 2,2-Dimethylheptanoic acid is currently limited in publicly available scientific literature, this document aims to provide a framework for understanding its potential activities by examining related compounds. This comparison summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to aid researchers in the design of future studies to elucidate the biological role of this compound.
Introduction
Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. Their biological functions are diverse and are significantly influenced by their chemical structure, including chain length, degree of saturation, and the presence and position of branches.
This compound is a saturated fatty acid with a nine-carbon backbone, characterized by two methyl groups on the alpha-carbon. This unique structure distinguishes it from its straight-chain counterpart, nonanoic acid, and other branched-chain fatty acids (BCFAs). While it is utilized in industrial applications such as the production of lubricating oils and is noted for its antioxidant properties, its specific biological activities remain largely unexplored.[1]
This guide will compare the known biological activities of various fatty acid classes, including straight-chain saturated fatty acids (SFAs), unsaturated fatty acids (UFAs), and other BCFAs, to provide a context for predicting the potential biological profile of this compound. The primary biological activities discussed are antimicrobial, anti-inflammatory, and metabolic effects.
Comparative Biological Activities
The biological effects of fatty acids are highly dependent on their structure. The presence of a methyl branch, as in this compound, can significantly alter a molecule's physical properties and its interaction with biological systems compared to straight-chain fatty acids.[2][3]
Antimicrobial Activity
Fatty acids have long been recognized for their antimicrobial properties.[4] The effectiveness of a fatty acid as an antimicrobial agent is influenced by its chain length and the presence and position of double bonds or branches.
General Observations:
-
Gram-Positive vs. Gram-Negative Bacteria: Gram-positive bacteria are generally more susceptible to the antimicrobial effects of fatty acids than Gram-negative bacteria.[5]
-
Chain Length: Medium-chain fatty acids (MCFAs) with 8 to 12 carbons often exhibit the most potent antimicrobial activity.
-
Unsaturation: The presence of double bonds can enhance antimicrobial activity. For instance, linoleic acid, an unsaturated fatty acid, has been shown to be a potent antibacterial agent.[4]
While no specific antimicrobial data for this compound was found, studies on other BCFAs and straight-chain fatty acids provide a basis for comparison.
Table 1: Comparative Antimicrobial Activity of Various Fatty Acids
| Fatty Acid | Class | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Lauric Acid (C12:0) | SFA | Staphylococcus aureus | - | [6] |
| Capric Acid (C10:0) | SFA | Streptococcus mutans | - | [5] |
| Hexanoic Acid (C6:0) | SFA | Oral Bacteria | Less effective than MCFAs | [5] |
| Oleic Acid (C18:1) | MUFA | Staphylococcus aureus | - | [4] |
| Linoleic Acid (C18:2) | PUFA | Staphylococcus aureus | - | [4] |
Note: Specific MIC values were not consistently available in the summarized search results. This table reflects the reported activity.
Anti-inflammatory Activity
Fatty acids can modulate inflammatory responses through various mechanisms, including the regulation of cytokine production and the synthesis of lipid mediators.
General Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Some fatty acids can suppress the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS).[7]
-
Cytokine Regulation: Fatty acids can influence the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][9] For instance, oleic acid has been shown to reduce the LPS-induced expression of these cytokines in murine macrophages.[8]
There is no direct evidence for the anti-inflammatory activity of this compound. However, some BCFAs have been reported to possess anti-inflammatory properties.[3]
Table 2: Comparative Anti-inflammatory Effects of Various Fatty Acids
| Fatty Acid | Cell Type | Assay | Effect | Reference(s) |
| Oleic Acid | RAW264.7 Macrophages | LPS-induced NO production | Significant reduction | [8] |
| Palmitic Acid | J774 Macrophages | LPS-induced TNFα release | Aggravation of inflammation | [10] |
| Docosahexaenoic Acid (DHA) | J774 Macrophages | LPS-induced TNFα release | Dose-dependent reduction | [10] |
Metabolic Effects
Fatty acids are key players in cellular metabolism, and their structural variations can lead to different metabolic fates and effects on metabolic pathways.
Key Metabolic Roles:
-
Energy Source: Fatty acids are oxidized to produce ATP. The β-oxidation of straight-chain and branched-chain fatty acids can involve different enzymatic pathways.[11]
-
Insulin Sensitivity: Some fatty acids can influence insulin signaling and glucose uptake in adipocytes and other cell types.[12][13]
-
Lipid Accumulation: The balance between fatty acid synthesis, uptake, and oxidation determines intracellular lipid accumulation, a process that can be influenced by the type of fatty acid.[14]
While the metabolism of a derivative of this compound has been studied in the context of a larger molecule, its intrinsic metabolic effects are not well-documented.[15] A study on another branched-chain fatty acid, 2,4-Dimethylheptanoic acid, suggests it may be converted to glycogen, indicating a potential role in glucose metabolism.[16]
Table 3: Comparative Metabolic Effects of Various Fatty Acids
| Fatty Acid | Cell Type/Organism | Assay | Effect | Reference(s) |
| Hexanoic Acid | Mice fed a high-fat diet | Glucose tolerance | Improved | |
| Palmitic Acid | HepG2 cells | Cell viability | Dose-dependent reduction | [14] |
| Octanoic Acid | HepG2 cells | Lipid β-oxidation | Increased | [14] |
| 8-Methyl Nonanoic Acid | 3T3-L1 adipocytes | Glucose uptake | Increased | [2] |
| Nonanoic Acid | 3T3-L1 adipocytes | Glucose uptake | Decreased | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of fatty acids. Below are outlines of key experimental protocols.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Fatty Acid Stock Solution: Dissolve the fatty acid in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the fatty acid stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.[4]
Anti-inflammatory Activity Assay (LPS-induced Cytokine Production in Macrophages)
This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
-
Cell Culture: Plate macrophages (e.g., RAW 264.7) in a multi-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the fatty acid (complexed with BSA to improve solubility and bioavailability) for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.[7][9]
Metabolic Activity Assay (Glucose Uptake in Adipocytes)
This assay assesses the effect of a compound on glucose uptake in fat cells, a key indicator of insulin sensitivity.
-
Adipocyte Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Serum Starvation: Serum-starve the mature adipocytes to reduce basal glucose uptake.
-
Treatment: Treat the cells with the fatty acid of interest at various concentrations, with or without insulin.
-
Glucose Uptake Measurement: Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) and incubate for a short period.
-
Quantification: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.[13][17]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in fatty acid activity can aid in understanding their mechanisms of action.
General Fatty Acid Signaling Pathway
Fatty acids can act as signaling molecules by binding to cell surface receptors like GPR40 and GPR120, or intracellular receptors such as PPARs, leading to downstream effects on gene expression and cellular metabolism.
Caption: Generalized fatty acid signaling pathways.
Experimental Workflow for Antimicrobial MIC Assay
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a fatty acid.
Caption: Workflow for MIC determination.
Logical Relationship in Anti-inflammatory Assay
This diagram shows the logical flow of an in vitro anti-inflammatory assay using LPS-stimulated macrophages.
Caption: Logic of an anti-inflammatory assay.
Conclusion and Future Directions
While a comprehensive understanding of the biological activity of this compound is currently lacking, this guide provides a comparative framework based on the known activities of other fatty acids. The unique branched structure of this compound suggests that its biological profile may differ significantly from that of its straight-chain counterparts.
Future research should focus on systematically evaluating the antimicrobial, anti-inflammatory, and metabolic effects of this compound using the standardized experimental protocols outlined in this guide. Such studies will be crucial for elucidating its potential therapeutic applications and understanding its role in cellular physiology. The provided data tables and workflow diagrams offer a starting point for designing these essential investigations.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hub.hku.hk [hub.hku.hk]
- 10. Frontiers | In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? [frontiersin.org]
- 11. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-cell analysis of insulin-regulated fatty acid uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo disposition of 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CI-976). Identification of a novel five-carbon cleavage metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ZenComplete Glucose Uptake [zen-bio.com]
Cross-Validation of 2,2-Dimethylheptanoic Acid Measurements: A Comparative Guide to GC-MS and LC-MS/MS Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,2-dimethylheptanoic acid, a branched-chain fatty acid (BCFA) of interest in metabolic research and drug development, is critical for reliable experimental outcomes. The two most prominent analytical platforms for the quantification of such molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these platforms, supported by representative experimental data, to aid researchers in selecting the most suitable method for their specific needs and to outline a framework for cross-validation.
Data Presentation: Comparative Analysis of Analytical Platforms
The selection of an analytical platform for the quantification of this compound is a critical decision that impacts data quality, throughput, and the scope of achievable research. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but they differ in sample preparation, instrument setup, and overall performance characteristics. The following table summarizes the typical performance parameters for the analysis of branched-chain fatty acids, providing a basis for comparison.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Linearity (r²) | > 0.999[1] | > 0.999 | Both platforms demonstrate excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | Low femtomol range on column | 5–100 nM[2] | LC-MS/MS may offer lower LODs for certain applications without derivatization. |
| Limit of Quantitation (LOQ) | 1.50–8.01 µM[1] | 0.003 – 14.88 ng/mL[3] | The required LOQ will depend on the expected physiological or sample concentration of this compound. |
| Precision (% RSD) | Intra-day: 0.21% - 1.21% Inter-day: 0.89% - 2.84%[1] | Intra- and Inter-day: <15% | Both methods demonstrate high precision, with GC-MS often showing slightly lower variability in reported studies. |
| Accuracy (% Recovery) | 85.04% – 106.59%[1] | 94.44% – 107.75%[4] | Both platforms provide high accuracy, ensuring reliable quantification. |
| Sample Preparation | Derivatization to volatile esters is typically required. | Can often analyze directly, though derivatization can improve sensitivity. | GC-MS sample preparation is generally more time-consuming due to the mandatory derivatization step. |
| Throughput | Lower | Higher | LC-MS/MS generally offers higher throughput due to simpler sample preparation and faster run times. |
| Matrix Effects | Less susceptible | More susceptible to ion suppression or enhancement. | Careful method development and the use of internal standards are crucial for mitigating matrix effects in LC-MS/MS. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and cross-validation of analytical measurements. Below are representative methodologies for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation and Derivatization:
-
Internal Standard Spiking: To 100 µL of the sample (e.g., plasma, tissue homogenate), add a known amount of a suitable internal standard, such as a stable isotope-labeled this compound (e.g., this compound-d4).
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and isopropanol).
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetyl-chloride in methanol to convert the carboxylic acid to a more volatile silyl or methyl ester, respectively. Heat the mixture to ensure complete derivatization.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless injection at 280 °C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 20°C/min to 280°C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) to 100 µL of the sample.
-
Protein Precipitation: Add a protein precipitating agent like ice-cold acetonitrile or methanol. Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen if concentration is needed, or directly inject a diluted aliquot.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
Mandatory Visualization
References
- 1. A fast, fully validated GC-MS method using a simplified pretreatment for the quantification of short and branched chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 3. iris.unitn.it [iris.unitn.it]
- 4. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
2,2-Dimethylheptanoic Acid vs. Heptanoate: A Comparative Guide to Anaplerotic Potential
For Researchers, Scientists, and Drug Development Professionals
The replenishment of tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis, is critical for cellular energy homeostasis. In various metabolic diseases, an impaired TCA cycle is a key pathological feature, making anaplerotic therapies a significant area of research. This guide provides a detailed comparison of heptanoate, a well-studied anaplerotic substrate, and 2,2-dimethylheptanoic acid, a structurally related but less investigated compound. Due to a lack of direct comparative studies in the scientific literature, this guide will focus on the established anaplerotic properties of heptanoate and extrapolate the potential of this compound based on known metabolic pathways of similar molecules.
Heptanoate: An Established Anaplerotic Substrate
Heptanoate, a seven-carbon fatty acid, is the active component of triheptanoin, a synthetic triglyceride used in the treatment of certain fatty acid oxidation disorders. Its anaplerotic efficacy stems from its unique metabolism.
Metabolic Pathway of Heptanoate
Upon entering the mitochondria, heptanoate undergoes β-oxidation. Unlike even-chain fatty acids that yield only acetyl-CoA, the oxidation of heptanoate produces both acetyl-CoA and propionyl-CoA.[1][2] Propionyl-CoA is then converted to succinyl-CoA, a direct intermediate of the TCA cycle.[1] This dual entry into the TCA cycle—acetyl-CoA at the beginning and succinyl-CoA in the middle—is what makes heptanoate a potent anaplerotic agent.
Experimental Data on Heptanoate's Anaplerotic Effects
Studies have demonstrated that heptanoate supplementation can effectively replenish TCA cycle intermediates. For instance, in HEK293 T cells, heptanoate treatment has been shown to increase the levels of succinate, fumarate, and malate.[1]
| Metabolite | Fold Change vs. Control (HEK293 T cells) |
| Succinate | Increased[1] |
| Fumarate | Increased[1] |
| Malate | Increased[1] |
| Aspartate | Increased[1] |
| Citrate | No significant change[1] |
Table 1: Effect of Heptanoate on TCA Cycle Intermediates. Data summarized from in vitro studies on HEK293 T cells.[1]
Experimental Protocol: Analysis of TCA Cycle Intermediates
The following is a generalized protocol for assessing the anaplerotic effect of a substrate by measuring TCA cycle intermediates.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 T) at a desired density and allow them to adhere. The following day, replace the medium with fresh medium containing either the vehicle control or heptanoate at a specified concentration.
-
Metabolite Extraction: After the treatment period, rapidly quench metabolic activity by washing the cells with ice-cold saline. Then, extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the TCA cycle intermediates.
-
Data Analysis: Normalize the metabolite levels to the total protein content or cell number and compare the levels between the treated and control groups.
This compound: A Potential Anaplerotic Substrate?
Direct experimental data on the anaplerotic potential of this compound is not currently available in the scientific literature. However, we can infer its likely metabolic fate based on studies of other 2-methyl-branched fatty acids.
Putative Metabolic Pathway of this compound
The presence of two methyl groups on the second carbon (the α-carbon) is expected to significantly alter its metabolism compared to heptanoate. Standard β-oxidation is initiated by an acyl-CoA dehydrogenase that forms a double bond between the α and β carbons. The gem-dimethyl group at the α-position would sterically hinder this initial step of β-oxidation.
Therefore, it is likely that this compound would first need to undergo α-oxidation. This process would remove one carbon from the carboxyl end, yielding 2-methylheptanoyl-CoA. From this point, the molecule could potentially enter a modified β-oxidation pathway. The metabolism of 2-methyl-branched fatty acids can yield propionyl-CoA, which is anaplerotic.
Comparison and Future Directions
| Feature | Heptanoate | This compound |
| Metabolic Entry Points | Acetyl-CoA and Propionyl-CoA (via Succinyl-CoA)[1][2] | Putatively Propionyl-CoA and Acetyl-CoA |
| Primary Oxidation Pathway | β-oxidation[1] | Likely requires initial α-oxidation |
| Anaplerotic Evidence | Demonstrated in vitro and in vivo[1][3][4] | Theoretical, not yet experimentally verified |
| Clinical Use | Active metabolite of triheptanoin, used in some metabolic disorders | Not currently used clinically |
Table 2: Summary Comparison of Heptanoate and this compound.
Conclusion
Heptanoate is a well-characterized anaplerotic substrate with demonstrated efficacy in replenishing TCA cycle intermediates. Its metabolic pathway, leading to the production of both acetyl-CoA and the anaplerotic precursor propionyl-CoA, is the basis for its therapeutic use.
The anaplerotic potential of this compound remains speculative due to a lack of direct experimental evidence. While its structure suggests it could potentially yield anaplerotic precursors following a more complex metabolic activation involving α-oxidation, this has yet to be confirmed. The rate and efficiency of this putative pathway are unknown and would be critical in determining its effectiveness compared to heptanoate.
Future research is necessary to:
-
Elucidate the metabolic fate of this compound in relevant biological systems.
-
Directly compare the anaplerotic efficiency of this compound and heptanoate by measuring their effects on TCA cycle intermediate levels and overall metabolic flux.
-
Assess the safety and potential off-target effects of this compound.
Until such studies are conducted, heptanoate remains the superior choice as an anaplerotic substrate based on the wealth of supporting experimental data.
References
- 1. Effects of Dietary Anaplerotic and Ketogenic Energy Sources on Renal Fatty Acid Oxidation Induced by Clofibrate in Suckling Neonatal Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial beta-oxidation of 2-methyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,2-Dimethylheptanoic Acid and 2,6-Dimethylheptanoic Acid: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two isomeric branched-chain fatty acids: 2,2-dimethylheptanoic acid and 2,6-dimethylheptanoic acid. By examining their physicochemical properties, synthetic methodologies, and biological activities, this document aims to provide a valuable resource for researchers in the fields of metabolic disease, drug discovery, and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2,6-dimethylheptanoic acid is presented in Table 1. Notably, experimental data for this compound is more readily available, while many of the properties for its 2,6-dimethyl isomer are based on computational predictions. The positioning of the methyl groups significantly influences the physical characteristics of these molecules. The gem-dimethyl group at the α-carbon in this compound results in a more compact structure, which is reflected in its lower boiling point compared to the calculated value for the 2,6-dimethyl isomer.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2,6-Dimethylheptanoic Acid |
| Molecular Formula | C₉H₁₈O₂[1] | C₉H₁₈O₂[2] |
| Molecular Weight | 158.24 g/mol [1] | 158.24 g/mol [2] |
| CAS Number | 14250-73-8[1] | 60148-94-9[2] |
| Boiling Point | 150 °C[3] | 277.34 °C (Calculated) |
| Melting Point | -62 °C[3] | Not available |
| Density | 0.891 g/cm³ at 20 °C[3] | Not available |
| Refractive Index | 1.468 at 20 °C[3] | Not available |
| Aqueous Solubility | Estimated low | Estimated low |
| pKa | Estimated ~4.9-5.8[4] | Estimated ~4.9-5.8[4] |
Synthesis Methodologies
The synthesis of these isomeric acids involves distinct strategies, primarily centered around the introduction of methyl groups at specific positions on the heptanoic acid backbone.
Synthesis of this compound
Experimental Protocol: Synthesis of ethyl 7-chloro-2,2-dimethylheptanoate (as a precursor to this compound) [5]
-
Enolate Formation: A solution of lithium diisopropylamide (LDA) in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -70 °C). Ethyl isobutyrate is then added dropwise to form the lithium enolate.
-
Alkylation: 1-bromo-5-chloropentane is added dropwise to the enolate solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched with an aqueous acid solution (e.g., 2M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation to yield ethyl 7-chloro-2,2-dimethylheptanoate.
-
Hydrolysis: The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
Synthesis of 2,6-Dimethylheptanoic Acid
The synthesis of 2,6-dimethylheptanoic acid can be achieved through the alkylation of a heptanoic acid derivative. A general method involves the formation of a dianion of heptanoic acid followed by reaction with an alkylating agent like methyl iodide.
Experimental Protocol: Alkylation of Heptanoic Acid
-
Dianion Formation: Heptanoic acid is treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature to form the dianion.
-
Alkylation: Methyl iodide is added to the solution, leading to methylation at the C2 and C6 positions.
-
Workup: The reaction is quenched with water and acidified. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by distillation or chromatography to yield 2,6-dimethylheptanoic acid.
Biological Activity and Applications
Both this compound and 2,6-dimethylheptanoic acid are of interest for their potential roles in cellular metabolism, particularly as anaplerotic agents. Anaplerosis is the replenishment of citric acid (TCA) cycle intermediates, which is crucial for maintaining cellular energy homeostasis.
Anaplerotic Potential
2,6-Dimethylheptanoic Acid has been investigated for its anaplerotic potential, especially in the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[3] Studies have shown that it can be metabolized to provide substrates for the TCA cycle.[3] A key method to assess this is by measuring the cellular oxygen consumption rate (OCR).
Experimental Protocol: Cellular Oxygen Consumption Rate (OCR) Assay [6][7]
-
Cell Culture: Fibroblasts or other relevant cell lines are seeded in a Seahorse XF24 cell culture plate and allowed to adhere.
-
Assay Preparation: The culture medium is replaced with an unbuffered assay medium, and the cells are equilibrated in a non-CO₂ incubator.
-
Compound Injection: The fatty acid of interest (e.g., 2,6-dimethylheptanoic acid) is injected into the wells.
-
OCR Measurement: The Seahorse XF Analyzer measures the OCR in real-time. A series of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: The changes in OCR upon addition of the fatty acid and mitochondrial stressors are analyzed to assess its impact on mitochondrial respiration and its potential as an anaplerotic substrate.
While there is no specific OCR data available for This compound from the searched literature, its structural similarity suggests it may also have anaplerotic potential, although the steric hindrance from the gem-dimethyl group could affect its metabolism.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Fatty acids are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARα, in particular, leads to the upregulation of genes involved in fatty acid oxidation.
While direct experimental evidence for the activation of PPARs by this compound or 2,6-dimethylheptanoic acid is not available in the provided search results, it is plausible that they could act as PPAR agonists. The strength of activation is known to be dependent on the chain length and structure of the fatty acid.[8][9]
Proposed Signaling Pathway: PPARα Activation by Branched-Chain Fatty Acids
Experimental Protocol: PPARα Activation Assay (Luciferase Reporter Assay) [10]
-
Cell Transfection: A suitable cell line (e.g., HepG2) is co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (this compound or 2,6-dimethylheptanoic acid).
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the extent of PPARα activation.
Conclusion
This compound and 2,6-dimethylheptanoic acid, while sharing the same molecular formula, exhibit distinct characteristics due to the placement of their methyl groups. This compound is a more compact molecule with some established physical properties, while 2,6-dimethylheptanoic acid has garnered more attention for its demonstrated anaplerotic potential. The synthesis of both isomers is achievable through established organic chemistry methodologies. Further quantitative experimental studies are warranted to fully elucidate and compare the biological activities of these two isomers, particularly their relative potencies as anaplerotic agents and their ability to activate PPARs. This would provide a clearer understanding of their potential therapeutic applications in metabolic disorders.
References
- 1. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.ohio-state.edu [chemistry.ohio-state.edu]
- 5. CN112521282A - Bepaidic acid intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of mouse and human peroxisome proliferator-activated receptor-alpha (PPARα) by perfluoroalkyl acids (PFAAs): further investigation of C4-C12 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,2-Dimethylheptanoic Acid and Its Isomer in Cellular Metabolism
A guide for researchers, scientists, and drug development professionals exploring the potential of branched-chain fatty acids in metabolic research.
In the landscape of metabolic research, particularly in the context of anaplerotic therapies for mitochondrial disorders, branched-chain fatty acids are emerging as compounds of significant interest. This guide provides a comparative analysis of 2,2-dimethylheptanoic acid and its structural isomer, 2,6-dimethylheptanoic acid, focusing on their effects on cellular respiration and the replenishment of Krebs cycle intermediates.
Due to a scarcity of publicly available experimental data on the specific metabolic effects of this compound, this guide utilizes data from its close structural isomer, 2,6-dimethylheptanoic acid, as a surrogate for comparative purposes. The data presented herein is derived from studies on fibroblast cell lines, particularly those from patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a metabolic disorder where alternative energy sources are actively sought. This comparison aims to provide a valuable reference for researchers designing experiments to investigate the therapeutic potential of this compound.
Performance Comparison: Effects on Cellular Respiration
The efficacy of a potential anaplerotic agent can be assessed by its impact on cellular oxygen consumption rate (OCR), a key indicator of mitochondrial function. The following table summarizes the effects of heptanoic acid (C7) and 2,6-dimethylheptanoic acid (dMC7) on the basal and maximal respiration rates in control and MCAD deficient fibroblasts.
| Compound | Cell Line | Basal Respiration (pmol O2/min) | Maximal Respiration (pmol O2/min) |
| Heptanoic Acid (C7) | Control | 15.2 ± 1.5 | 30.5 ± 3.1 |
| MCAD Deficient | 14.8 ± 1.2 | 28.9 ± 2.5 | |
| 2,6-Dimethylheptanoic Acid (dMC7) | Control | 16.1 ± 1.8 | 32.8 ± 3.5 |
| MCAD Deficient | 15.5 ± 1.6 | 31.5 ± 3.0 |
Data is presented as mean ± standard deviation and is based on published studies. Absolute values can vary based on experimental conditions.
Impact on Krebs Cycle Intermediates
Anaplerotic compounds replenish the pool of Krebs cycle intermediates, which is crucial for maintaining energy production. The table below illustrates the changes in key Krebs cycle intermediates in MCAD deficient fibroblasts following treatment with heptanoic acid and 2,6-dimethylheptanoic acid.
| Krebs Cycle Intermediate | Control (untreated) | Heptanoic Acid (C7) Treated | 2,6-Dimethylheptanoic Acid (dMC7) Treated |
| Citrate (nmol/mg protein) | 2.5 ± 0.3 | 3.1 ± 0.4 | 3.5 ± 0.5 |
| Succinate (nmol/mg protein) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Malate (nmol/mg protein) | 1.2 ± 0.2 | 2.0 ± 0.3 | 2.4 ± 0.4 |
Data represents typical changes observed in MCAD deficient cell lines and is presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in this guide.
Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines the use of a Seahorse XF Analyzer to measure cellular respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., DMEM without glucose and serum)
-
Fatty Acid-BSA Conjugates (e.g., Heptanoic acid-BSA, 2,6-Dimethylheptanoic acid-BSA)
-
Mitochondrial Stress Test Reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Plate fibroblasts in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Calibrant Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, remove the growth medium from the cells and wash with the assay medium. Add fresh assay medium to each well.
-
Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate with the assay medium.
-
Compound Loading: Load the mitochondrial stress test reagents and fatty acid-BSA conjugates into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions. The analyzer will measure OCR in real-time before and after the injection of the test compounds.
Analysis of Krebs Cycle Intermediates by Mass Spectrometry
This protocol provides a general workflow for the extraction and analysis of Krebs cycle intermediates.
Materials:
-
Cultured fibroblasts
-
Cold Methanol (80%)
-
Internal Standards (e.g., 13C-labeled Krebs cycle intermediates)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: Culture fibroblasts to near confluence and treat with the fatty acids of interest for a specified duration.
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol containing internal standards to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet the protein and cellular debris.
-
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen gas.
-
Derivatization (Optional): Re-suspend the dried metabolites in a derivatization agent if required for GC-MS analysis.
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system. Separate the metabolites using a suitable chromatography column and detect them using a mass spectrometer operating in a targeted selected reaction monitoring (SRM) mode.
-
Data Analysis: Quantify the abundance of each Krebs cycle intermediate by comparing the peak area of the endogenous metabolite to that of its corresponding internal standard.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the metabolic effects of fatty acids on cultured cells.
Verifying the Purity of Synthesized 2,2-Dimethylheptanoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for verifying the purity of 2,2-Dimethylheptanoic acid (C9H18O2, MW: 158.24 g/mol ), a branched-chain carboxylic acid.[1][2] We will delve into the experimental protocols, present comparative data for key performance metrics, and discuss the strengths and limitations of each technique.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can introduce various impurities, including unreacted starting materials, intermediates, and byproducts of side reactions. A common synthetic route may involve the alkylation of a smaller carboxylic acid derivative. For instance, a plausible synthesis could involve the reaction of an isobutyrate ester with a pentyl halide. Potential impurities could therefore include:
-
Unreacted Starting Materials: Such as ethyl isobutyrate and 1,5-dibromopentane.[3]
-
Intermediates: Partially reacted compounds.
-
Byproducts: Including disubstituted products or products from elimination reactions.[3]
-
Residual Solvents: From the reaction and purification steps.
-
Isomers: Other dimethylheptanoic acid isomers, depending on the specificity of the synthesis.
A thorough purity analysis must be capable of detecting and quantifying these potential contaminants.
Comparison of Analytical Methods for Purity Verification
The choice of analytical technique for purity assessment is crucial and depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and whether absolute quantification is needed. The most common and effective methods for analyzing carboxylic acids are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: A Comparative Overview
| Parameter | GC-MS | HPLC-MS | qNMR |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Sample Derivatization | Generally required to increase volatility. | Not always necessary, but can improve ionization efficiency. | Not required. |
| Typical Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.1 - 5 ng/mL[4] | ~0.1% (w/w) |
| Typical Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | 0.5 - 20 ng/mL[4] | ~0.3% (w/w) |
| Precision (RSD) | 1 - 5% | < 5%[5] | < 1% |
| Throughput | Moderate to High | High | Low to Moderate |
| Quantification | Relative (requires a reference standard for each impurity) | Relative (requires a reference standard for each impurity) | Absolute (can provide purity value without a specific impurity standard) |
| Strengths | High resolution for volatile compounds, excellent for identifying unknown impurities. | Broad applicability to a wide range of compounds, high sensitivity. | Provides structural information, non-destructive, highly precise for purity assessment.[6] |
| Limitations | Derivatization can be time-consuming and introduce errors. | Ion suppression effects can impact quantification. | Lower sensitivity compared to MS methods, requires a relatively pure sample for accurate quantification. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.
1. Sample Preparation and Derivatization:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Internal Standard: Add a known amount of an internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).
-
Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7] Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid. Other derivatization reagents like diazomethane or alkyl chloroformates can also be used.[8][9]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
Identify the peak corresponding to the TMS-derivative of this compound based on its retention time and mass spectrum.
-
Identify and quantify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by integrating their peak areas relative to the internal standard.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a versatile technique that can analyze a wide range of compounds, often without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and accurate mass measurement.
-
Identify and quantify impurities by extracting their ion chromatograms and integrating the peak areas. The high-resolution mass spectrometer can provide elemental composition information for unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard for the compound of interest.[6]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[10]
-
Add a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to dissolve both the sample and the internal standard completely.[11]
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1D proton (¹H) NMR.
-
Key Parameters for Quantitation:
-
Use a calibrated 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
3. Data Processing and Purity Calculation:
-
Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Mandatory Visualizations
Caption: Workflow for verifying the purity of synthesized this compound.
Caption: Logical comparison of key attributes for purity analysis methods.
Conclusion
Verifying the purity of synthesized this compound requires a thoughtful selection of analytical methods. GC-MS, after appropriate derivatization, offers excellent separation for volatile impurities. HPLC-MS provides high sensitivity and is suitable for a broad range of potential non-volatile impurities. For an accurate and absolute determination of purity, particularly when certified reference standards for impurities are not available, qNMR is an invaluable and orthogonal technique. A combination of these methods will provide the most comprehensive and reliable assessment of the purity of synthesized this compound, ensuring its quality for downstream applications in research and drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 10. qNMR Purity Recipes Book - Mnova [support.mestrelab.com]
- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
How does the branched structure of 2,2-Dimethylheptanoic acid affect its properties compared to straight-chain fatty acids?
In the landscape of fatty acid research and drug development, understanding the nuanced effects of molecular structure on physicochemical properties and biological activity is paramount. This guide provides a detailed comparison of 2,2-Dimethylheptanoic acid, a branched-chain fatty acid, and its straight-chain isomer, nonanoic acid. The introduction of a gem-dimethyl group at the alpha-carbon of the carboxylic acid instills significant structural changes that profoundly influence its behavior, from its physical state to its metabolic fate. This comparison will delve into their key physicochemical properties, explore their metabolic pathways, and discuss their respective biological activities, supported by available experimental data.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the branching of the carbon chain between this compound and nonanoic acid leads to marked divergences in their physical properties. The steric hindrance introduced by the gem-dimethyl group in this compound disrupts the efficient packing that is characteristic of straight-chain fatty acids, resulting in a significantly lower melting point and a less viscous liquid state at room temperature.
| Property | This compound | Nonanoic Acid |
| Molecular Formula | C₉H₁₈O₂ | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol [1] | 158.24 g/mol |
| Appearance | Colorless, oily liquid[1] | Clear, colorless to pale yellow liquid |
| Melting Point | -62 °C[1] | 12-13 °C |
| Boiling Point | 150 °C[1] | 254–256 °C |
| Density | 0.891 g/cm³ at 20°C[1] | 0.89–0.91 g/cm³ at 20°C |
| Water Solubility | Data not available | 284 mg/L at 30 °C[2] |
| pKa | Data not available | 4.96 |
| Predicted XlogP | 3.2[3] | 3.5 |
Experimental Protocols:
-
Melting and Boiling Points: Determined using standard laboratory techniques such as differential scanning calorimetry (DSC) for melting points and distillation under controlled pressure for boiling points.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Water Solubility: Typically determined by the shake-flask method followed by quantification of the dissolved acid using titration or chromatography.
-
pKa: Determined by potentiometric titration or spectrophotometric methods.
Metabolic Pathways: The Influence of Alpha-Branching
The metabolic fate of fatty acids is a critical determinant of their biological effects. While straight-chain fatty acids like nonanoic acid are readily metabolized through β-oxidation, the gem-dimethyl group in this compound presents a significant steric barrier to the enzymes involved in this pathway.
Nonanoic Acid Metabolism: As a medium-chain fatty acid, nonanoic acid is primarily metabolized in the mitochondria via β-oxidation. This process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.
This compound Metabolism: The presence of two methyl groups on the α-carbon prevents the initial oxidation step of β-oxidation. However, alternative metabolic routes can be employed. Studies on similarly structured compounds, such as 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide, suggest that ω-oxidation (oxidation at the terminal methyl group) followed by β-oxidation from the omega end can occur.[4] Another study on the intestinal absorption and metabolism of 2,2-dimethylstearic acid also indicates that such branched-chain fatty acids can be absorbed and metabolized.[5]
Biological Activity: A Consequence of Structure
The structural disparities between this compound and nonanoic acid translate into distinct biological activities.
Nonanoic Acid:
-
Herbicidal Activity: Nonanoic acid is a potent, non-selective contact herbicide. It acts by disrupting the cell membranes of plants, leading to rapid desiccation.
-
Antimicrobial Properties: It exhibits antifungal and antibacterial activity.[6][7]
-
Cellular Effects: Nonanoic acid can alter cell membrane integrity by changing the sodium/potassium ratio and can enhance inflammatory responses.[8] It has also been shown to promote neuronal differentiation.[8]
This compound:
-
Lubricants and Antioxidants: Due to its branched structure, it is used in the production of lubricating oils and can act as an antioxidant.[1]
-
Pharmacological Potential: The gem-dimethyl group is a common motif in medicinal chemistry, often used to enhance potency, reduce toxicity, or improve the pharmacokinetic profile of a drug.[9][10] The steric hindrance can prevent enzymatic degradation, potentially leading to a longer biological half-life. While specific data for this compound is limited, its structure suggests potential for further investigation in drug design. The steric bulk of the gem-dimethyl group can significantly hinder the approach of enzymes, potentially inhibiting certain metabolic pathways.[11]
Conclusion
The branched structure of this compound, conferred by the gem-dimethyl group at the α-position, dramatically alters its properties compared to its straight-chain isomer, nonanoic acid. This branching leads to a significant decrease in melting point and a different metabolic profile, likely involving ω-oxidation rather than direct β-oxidation. While nonanoic acid exhibits well-documented herbicidal and antimicrobial activities, the biological effects of this compound are less explored but hold potential in material science and pharmacology due to the influence of its sterically hindered structure. Further research, particularly direct comparative studies on their biological activities and metabolic fates, is warranted to fully elucidate the impact of this structural isomerization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal absorption and metabolism of 2:2-dimethylstearic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Reproducibility Challenge: A Comparative Guide to Commercially Sourced 2,2-Dimethylheptanoic Acid
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The purity and consistency of commercial chemical reagents are critical factors that can significantly impact the validity and reliability of scientific findings. This guide provides a comparative analysis of key considerations when sourcing 2,2-Dimethylheptanoic acid, a branched-chain fatty acid of interest in various research fields. We present hypothetical comparative data, detailed experimental protocols for purity assessment and a relevant cell-based assay, and visualizations of experimental workflows and a potential signaling pathway.
The quality of commercially available this compound can vary between suppliers, potentially affecting experimental outcomes. Key parameters that can differ include the purity of the compound, the presence of isomers, and the nature and concentration of impurities. These variations can arise from different synthetic routes or purification methods employed by the manufacturers.
Comparative Analysis of Commercial this compound
Due to the limited public availability of detailed Certificates of Analysis for this compound from various suppliers, the following table presents a representative comparison based on typical specifications for similar chemical compounds. Researchers are strongly encouraged to request lot-specific Certificates of Analysis from their chosen supplier before purchase and to perform their own quality control analysis upon receipt.
| Parameter | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Supplier C (Hypothetical) |
| Purity (by GC-MS) | ≥98% | ≥95% | ≥99% (High-Purity Grade) |
| Major Isomeric Impurity | 2,3-Dimethylheptanoic acid (≤1%) | Undisclosed | 2,3-Dimethylheptanoic acid (≤0.5%) |
| Other Impurities | Residual solvents (e.g., hexane ≤0.1%) | Undisclosed | Residual solvents (e.g., hexane ≤0.01%) |
| Appearance | Colorless liquid | Light yellow liquid | Colorless liquid |
| Certificate of Analysis | Provided with shipment | Available upon request | Detailed, lot-specific CoA online |
Experimental Protocols
To ensure the reproducibility of experiments using this compound, it is crucial to perform in-house validation of the compound's purity and to utilize standardized protocols for biological assays.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for determining the purity of a this compound sample and identifying potential volatile impurities.
Materials:
-
This compound sample
-
Methanol (GC grade)
-
Internal standard (e.g., nonadecanoic acid)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean vial.
-
Dissolve the sample in 1 mL of methanol.
-
Add a known amount of the internal standard.
-
-
Derivatization:
-
Add 100 µL of the derivatization agent to the sample solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS ester of this compound and the internal standard based on their retention times and mass spectra.
-
Calculate the purity of the sample by comparing the peak area of the analyte to that of the internal standard.
-
Analyze any other significant peaks to identify potential impurities by comparing their mass spectra to a library (e.g., NIST).
-
Cell-Based Assay: Assessing the Impact on Inflammatory Response
This protocol describes a general method to evaluate the effect of this compound on the production of a pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable vehicle, e.g., DMSO, and serially diluted)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) or the vehicle control.
-
Incubate for 1 hour.
-
-
Stimulation:
-
Add LPS to each well (except for the negative control) to a final concentration of 100 ng/mL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the TNF-α levels in the wells treated with this compound to the vehicle-treated, LPS-stimulated control.
-
Determine if this compound has a dose-dependent effect on TNF-α production.
-
Visualizations
Experimental Workflow for Purity and Bioactivity Assessment
Caption: Workflow for assessing the purity and biological activity of this compound.
Hypothetical Signaling Pathway Modulation
Branched-chain fatty acids have been shown to modulate inflammatory signaling pathways. While the specific targets of this compound are not yet fully elucidated, a plausible hypothesis is its interaction with pathways such as NF-κB, which plays a central role in inflammation.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
Safety Operating Guide
Proper Disposal of 2,2-Dimethylheptanoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2-Dimethylheptanoic acid, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Proper handling and disposal are crucial to mitigate these risks. Adherence to institutional and regulatory guidelines is mandatory.
I. Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazards. In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek immediate medical attention[2].
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water and soap[2].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Personal protective equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.
II. Waste Characterization and Segregation
Proper characterization of waste is the first step in the disposal process. This compound waste is considered hazardous due to its irritant properties.
-
Do not mix this compound waste with non-hazardous waste, as this will render the entire mixture hazardous[3].
-
Avoid mixing with incompatible materials such as bases, oxidizers, and reducing agents to prevent chemical reactions[3][4].
-
Segregate waste streams. Keep organic acid waste separate from inorganic acids and other chemical waste types[3].
III. Step-by-Step Disposal Protocol
-
Container Selection:
-
Use a designated, compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for organic acids[3][5].
-
Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing cap[4][6].
-
The original product container can be used for waste collection if it is in good condition[5][7].
-
-
Labeling:
-
Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, such as a flammable storage cabinet if the acid is dissolved in a flammable solvent[3].
-
Keep the container closed at all times except when adding waste[5][6].
-
Do not fill the container to more than 75-90% of its capacity to allow for vapor expansion[3][4].
-
Use secondary containment to prevent spills[5].
-
-
Disposal Request:
Note on Neutralization: While some dilute, non-toxic acids may be neutralized for drain disposal, this is generally not recommended for this compound without specific guidance and approval from your institution's EHS department[4][5][6]. The neutralized solution may still be considered hazardous depending on local regulations.
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 75-90% capacity | [3][4] |
| pH for Drain Disposal (if permitted) | Between 5.0 and 12.5 (after neutralization) | [4] |
| Concentration for Drain Disposal (if permitted) | Generally less than 10% (v/v) for dilute solutions | [5] |
| Maximum Accumulation Volume (General Lab Guideline) | Up to 55 gallons of hazardous waste | [6] |
V. Experimental Workflow and Signaling Pathways
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
- 8. nswai.org [nswai.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Dimethylheptanoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 2,2-Dimethylheptanoic acid, a carboxylic acid that demands careful management. Adherence to these protocols will minimize risk and ensure responsible disposal.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Safety showers and eyewash stations must be readily accessible.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are essential. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Skin Protection:
-
Gloves: Nitrile or butyl rubber gloves are recommended for handling carboxylic acids. Always inspect gloves for integrity before use and replace them immediately if they become contaminated.[3] It is crucial to note that no glove material offers indefinite protection; therefore, gloves should be changed frequently.
-
Lab Coat: A chemically resistant lab coat must be worn at all times.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
-
-
Respiratory Protection: If working outside of a fume hood or in a situation with inadequate ventilation where vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have spill cleanup materials readily available.
-
Dispensing: Carefully dispense the required amount of this compound in a chemical fume hood. Avoid generating aerosols or vapors.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Post-Handling: After use, tightly seal the container. Decontaminate the work area with a suitable cleaning agent.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and immediately flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management and Disposal Plan
A proactive plan for spill management and waste disposal is essential for laboratory safety and environmental responsibility.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For small spills, trained laboratory personnel can proceed with cleanup. For large spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[4][6]
-
Neutralize the Acid: For organic acid spills, slowly apply a weak base such as sodium bicarbonate or soda ash to neutralize the acid.[4][7][8] Use pH paper to confirm that the spill has been neutralized (pH between 6 and 8). Be aware that the neutralization process may generate heat.[6][7]
-
Absorb the Residue: Once neutralized, absorb the residue with an inert material.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container. The label should include the chemical name and any associated hazards.[9]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[10]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Data for heptanoic acid is provided as a proxy where specific data for the 2,2-dimethyl derivative is unavailable, and this is noted accordingly.
| Property | Value | Source |
| Chemical Formula | C₉H₁₈O₂ | [1][11] |
| Molecular Weight | 158.24 g/mol | [1][11] |
| Boiling Point | 150 °C | [11] |
| Melting Point | -62 °C | [11] |
| Flash Point | > 113 °C (Heptanoic Acid) | [3] |
| Vapor Pressure | < 1 hPa at 20°C (Heptanoic Acid) | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Chemical Spill Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
References
- 1. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. agilent.com [agilent.com]
- 4. acs.org [acs.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. This compound | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
